2-Piperidinobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBVSLLKZSAIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378995 | |
| Record name | 2-Piperidinobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72752-52-4 | |
| Record name | 2-(1-Piperidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72752-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidin-1-yl-benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072752524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-piperidin-1-yl-benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 72752-52-4 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Piperidinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes to 2-Piperidinobenzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis of this compound, which incorporates a piperidine moiety onto a benzonitrile scaffold, is typically achieved through established cross-coupling and nucleophilic substitution methodologies. This document outlines the core reaction mechanisms, provides detailed experimental protocols for key synthetic pathways, and presents relevant quantitative data for the characterization of the final product.
Core Synthesis Pathways
The formation of the C-N bond between the benzonitrile ring and the piperidine nucleophile is the central transformation in the synthesis of this compound. The most prevalent and effective methods for achieving this are:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method, particularly when a highly activated starting material is available. The reaction proceeds via the addition of the piperidine nucleophile to the aromatic ring, followed by the elimination of a leaving group. The presence of the electron-withdrawing nitrile group at the ortho position facilitates this reaction.
-
Buchwald-Hartwig Amination: A powerful and versatile palladium-catalyzed cross-coupling reaction. This method is highly effective for a wide range of aryl halides and amines, offering good functional group tolerance and generally high yields under relatively mild conditions.
-
Ullmann Condensation: A classical copper-catalyzed C-N cross-coupling reaction. While effective, this method often requires harsher reaction conditions, such as higher temperatures, compared to the palladium-catalyzed equivalent.
Reaction Pathways and Mechanisms
The choice of synthetic route often depends on the availability and reactivity of the starting 2-halobenzonitrile. The general mechanisms for each primary pathway are illustrated below.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is most efficient with a highly electronegative leaving group, such as fluoride, and is facilitated by the electron-withdrawing nature of the ortho-cyano group.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for this compound synthesis.
Buchwald-Hartwig Amination Pathway
This palladium-catalyzed cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.
Caption: Buchwald-Hartwig amination cycle for this compound synthesis.
Ullmann Condensation Pathway
The Ullmann reaction involves a copper catalyst, often in a higher oxidation state, which coordinates with the amine and the aryl halide to facilitate the C-N bond formation, typically at elevated temperatures.
Caption: Ullmann condensation pathway for this compound synthesis.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the three major pathways. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Nucleophilic Aromatic Substitution of 2-Fluorobenzonitrile
Materials:
-
2-Fluorobenzonitrile
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-fluorobenzonitrile (1.0 eq.) in DMSO, add piperidine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromobenzonitrile
Materials:
-
2-Bromobenzonitrile
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzonitrile (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and XPhos (0.04 eq.).
-
Add sodium tert-butoxide (1.4 eq.).
-
Add anhydrous toluene, followed by piperidine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield this compound.
Protocol 3: Ullmann Condensation of 2-Iodobenzonitrile
Materials:
-
2-Iodobenzonitrile
-
Piperidine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 2-iodobenzonitrile (1.0 eq.), piperidine (1.5 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous DMF and heat the mixture to 120-140 °C under an inert atmosphere.
-
Stir the reaction until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound. Spectroscopic data is based on publicly available information from the NIST WebBook and PubChem.
| Property | Data |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 45-48 °C |
| Boiling Point | 122-125 °C at 1 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.45 (m, 2H), 7.05-6.95 (m, 2H), 3.10 (t, 4H), 1.75-1.65 (m, 4H), 1.60-1.50 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.0, 134.1, 133.0, 122.5, 120.2, 118.9, 104.9, 52.8, 26.2, 24.1 |
| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~2930, 2850 (C-H stretch), ~1600, 1490 (C=C stretch) |
| Mass Spectrum (EI) | m/z (%): 186 (M⁺, 100), 185 (95), 157 (40), 130 (35), 103 (30) |
| Typical Reaction Yield | SNAr: 70-95%; Buchwald-Hartwig: 80-98%; Ullmann: 60-85% |
Note: NMR and IR data are representative and may vary slightly depending on the solvent and instrument used. Reaction yields are typical for these types of transformations and can be influenced by reaction scale, purity of reagents, and specific conditions.
Conclusion
The synthesis of this compound can be effectively achieved through several robust and well-established chemical transformations. The choice of the optimal synthetic route will depend on factors such as the cost and availability of the starting materials, desired scale of the reaction, and the equipment and resources available. For laboratory-scale synthesis, the Buchwald-Hartwig amination often provides the most reliable and high-yielding route with broad substrate scope. For larger-scale production, a classical Nucleophilic Aromatic Substitution, particularly from the more reactive 2-fluorobenzonitrile, may be more cost-effective. The Ullmann condensation remains a viable, albeit often more demanding, alternative. The data and protocols provided in this guide serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
An In-depth Technical Guide to the Starting Materials for 2-Piperidinobenzonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-piperidinobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis predominantly proceeds via a nucleophilic aromatic substitution (SNAr) pathway. This document details the selection of starting materials, outlines experimental protocols, presents quantitative data, and visualizes the reaction pathways to facilitate a thorough understanding of the synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of biologically active molecules. Its synthesis is of significant interest to researchers in drug discovery and development. The most direct and common method for its preparation is the nucleophilic aromatic substitution (SNAr) reaction, which involves the displacement of a leaving group on a benzonitrile ring by the nucleophilic piperidine.
Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The fundamental principle behind the synthesis of this compound is the SNAr mechanism. In this reaction, the aromatic ring of a 2-substituted benzonitrile is attacked by the nucleophile, piperidine. The presence of the electron-withdrawing nitrile group (-CN) at the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex.
The general reaction scheme is as follows:
Figure 1: General synthetic scheme for this compound.
Selection of Starting Materials
The choice of the halogen atom on the 2-halobenzonitrile starting material is a critical factor influencing the reaction's efficiency.
2-Halobenzonitriles: Reactivity and Availability
The two primary candidates for the 2-halobenzonitrile starting material are 2-fluorobenzonitrile and 2-chlorobenzonitrile.
-
2-Fluorobenzonitrile: Due to the high electronegativity of fluorine, the carbon atom at the C-2 position of the benzene ring becomes more electrophilic, making it more susceptible to nucleophilic attack. In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I.[1][2] This makes 2-fluorobenzonitrile the more reactive and generally preferred starting material. It is commercially available and can be synthesized through various methods, including the fluorodenitration of 2-nitrobenzonitrile or from saccharin.[3]
-
2-Chlorobenzonitrile: While less reactive than its fluoro-counterpart, 2-chlorobenzonitrile is also a viable starting material. It is readily available and can be synthesized via methods such as the ammoxidation of 2-chlorotoluene or the reaction of o-chlorobenzoic acid with urea.[4][5] Reactions with 2-chlorobenzonitrile may require more forcing conditions (higher temperatures or longer reaction times) or the use of a catalyst to achieve comparable yields to those with 2-fluorobenzonitrile.
Piperidine
Piperidine is a readily available and inexpensive secondary amine that serves as the nucleophile in this reaction. It is a cyclic aliphatic amine with the formula C₅H₁₁N.
Experimental Protocols
Protocol 1: Synthesis from 2-Fluorobenzonitrile (Preferred Method)
This protocol is based on the higher reactivity of the fluorine leaving group.
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 equivalent).
-
Add a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add piperidine (1.5 to 2.0 equivalents). The use of a slight excess of piperidine helps to drive the reaction to completion and can also act as a base to neutralize the hydrofluoric acid formed.
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 to 2.0 equivalents) to scavenge the in-situ generated acid.
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Stir the mixture for a period of 4 to 12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol 2: Synthesis from 2-Chlorobenzonitrile
This protocol may require more stringent conditions due to the lower reactivity of the chlorine leaving group.
Reaction Setup: Follow the same setup as in Protocol 1, substituting 2-chlorobenzonitrile for 2-fluorobenzonitrile.
Reaction Conditions:
-
Heat the reaction mixture to a higher temperature, typically in the range of 120 °C to 160 °C.
-
The reaction time may be longer, potentially from 12 to 24 hours. Monitoring the reaction progress is crucial.
Work-up and Purification: The work-up and purification procedure is identical to that described in Protocol 1.
Alternative Method: Palladium-Catalyzed Amination
For less reactive aryl chlorides, a palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative. This method involves the use of a palladium catalyst and a suitable ligand.
Reaction Setup:
-
In a reaction vessel, combine 2-chlorobenzonitrile (1.0 equivalent), piperidine (1.2 to 1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.5 equivalents).
-
Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
Reaction Conditions:
-
Heat the mixture to a temperature between 80 °C and 110 °C.
-
Stir for 8 to 24 hours, monitoring the reaction by TLC or HPLC.
Work-up and Purification:
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data Summary
The following table summarizes the expected reaction parameters for the synthesis of this compound based on analogous reactions. The exact values will depend on the specific experimental setup and optimization.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluorobenzonitrile | Piperidine, K₂CO₃ | DMSO | 80 - 120 | 4 - 12 | High (expected >80%) |
| 2-Chlorobenzonitrile | Piperidine, K₂CO₃ | DMF | 120 - 160 | 12 - 24 | Moderate to High |
| 2-Chlorobenzonitrile | Piperidine, Pd₂(dba)₃, Ligand, NaOtBu | Toluene | 80 - 110 | 8 - 24 | High (expected >85%) |
Visualization of Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr) Workflow
Figure 2: Experimental workflow for the SNAr synthesis.
Logical Relationship of Starting Material Reactivity
Figure 3: Relative reactivity of 2-halobenzonitrile starting materials.
Conclusion
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. The preferred starting material is 2-fluorobenzonitrile due to its higher reactivity, which allows for milder reaction conditions and potentially higher yields. Alternatively, 2-chlorobenzonitrile can be used, though it may necessitate more forcing conditions or a palladium-catalyzed approach. This guide provides the necessary foundational knowledge, including starting materials, experimental considerations, and reaction pathways, to enable researchers to successfully synthesize this important pharmaceutical intermediate.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Interpreting the 1H and 13C NMR Spectra of 2-Piperidinobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-piperidinobenzonitrile. Due to the limited availability of fully assigned public domain spectra, this guide focuses on the theoretical analysis based on established principles of NMR spectroscopy and chemical shift predictions for analogous structures. It further outlines a general experimental protocol for the acquisition of such spectra.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the chemical structure of this compound with a standardized atom numbering system is presented below.
Predicted 1H NMR Spectral Data
The predicted 1H NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds. The aromatic region is expected to show complex splitting patterns due to the ortho-disubstitution.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Notes |
| H6 | 7.50 - 7.60 | dd | J ≈ 7.5, 1.5 | ortho- and meta-coupling |
| H4 | 7.40 - 7.50 | dt | J ≈ 7.5, 1.5 | ortho- and meta-coupling |
| H5 | 7.10 - 7.20 | t | J ≈ 7.5 | ortho-coupling |
| H3 | 7.00 - 7.10 | d | J ≈ 7.5 | ortho-coupling |
| H10, H14 (α-protons) | 3.00 - 3.20 | t | J ≈ 5.5 | Adjacent to nitrogen |
| H11, H13 (β-protons) | 1.65 - 1.80 | m | - | |
| H12 (γ-proton) | 1.50 - 1.65 | m | - |
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are presented below. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating piperidine substituent.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| C2 | 155 - 160 | Attached to nitrogen |
| C4 | 133 - 135 | |
| C6 | 132 - 134 | |
| C5 | 122 - 124 | |
| C3 | 118 - 120 | |
| C7 (CN) | 117 - 119 | Nitrile carbon |
| C1 | 105 - 110 | Quaternary carbon attached to CN |
| C10, C14 (α-carbons) | 50 - 55 | Attached to nitrogen |
| C11, C13 (β-carbons) | 25 - 28 | |
| C12 (γ-carbon) | 23 - 26 |
Experimental Protocol for NMR Data Acquisition
A general methodology for acquiring high-quality 1H and 13C NMR spectra for a small organic molecule like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The probe should be tuned to the appropriate frequencies for 1H and 13C nuclei.
-
The sample temperature should be regulated, typically at 298 K.
-
-
1H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to set include:
-
Spectral width: ~12-16 ppm
-
Number of scans: 8-16 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
-
13C NMR Acquisition:
-
A proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Key parameters to set include:
-
Spectral width: ~200-240 ppm
-
Number of scans: 128 to 1024 or more, as 13C has a low natural abundance.
-
Relaxation delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the signals in the 1H spectrum.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and interpretation of NMR data for a known compound.
Mass Spectrometry Fragmentation Patterns of 2-Piperidinobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the proposed mass spectrometry fragmentation patterns of 2-Piperidinobenzonitrile. Due to the absence of specific literature for this compound, the fragmentation pathways described herein are based on established principles of mass spectrometry and documented fragmentation of piperidine and benzonitrile derivatives.[1][2] This document outlines the expected fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering a predictive framework for the structural elucidation and identification of this and related molecules.
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization is a hard ionization technique that typically induces extensive fragmentation, providing rich structural information.[3] The fragmentation of this compound (molar mass: 186.26 g/mol ) under EI conditions is expected to be driven by the presence of the nitrogen atom in the piperidine ring and the aromatic benzonitrile moiety.
The initial ionization event involves the removal of an electron to form an energetically unstable molecular ion (M•+) at m/z 186.[3] This molecular ion can then undergo various fragmentation reactions.
Key Fragmentation Pathways in EI-MS
The primary fragmentation pathways anticipated for this compound involve alpha-cleavage and ring fission reactions characteristic of piperidine derivatives, as well as fragmentation of the benzonitrile group.[1][2]
-
Alpha-Cleavage: This is a dominant fragmentation pathway for piperidine compounds, initiated by the radical cation on the nitrogen atom.[1] Cleavage of the C-C bond adjacent to the nitrogen results in the formation of a resonance-stabilized iminium ion.
-
Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1]
-
Benzonitrile Fragmentation: The benzonitrile moiety is expected to undergo its characteristic fragmentation, primarily through the loss of a neutral hydrogen cyanide (HCN) molecule.[2]
A proposed fragmentation pathway under Electron Ionization is visualized below.
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Predicted EI-MS Fragments
The following table summarizes the major fragment ions expected in the EI mass spectrum of this compound. The relative abundance is a prediction based on the general stability of the fragment ions.
| m/z | Proposed Fragment | Proposed Structure | Predicted Relative Abundance |
| 186 | [M]•+ (Molecular Ion) | C12H14N2•+ | Moderate |
| 185 | [M - H]• | C12H13N2+ | High |
| 159 | [M - HCN]+ | C11H13N+ | Moderate |
| 84 | [C5H10N]+ | Piperidinium Cation | High |
| 77 | [C6H5]+ | Phenyl Cation | Moderate |
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+.[1] Tandem mass spectrometry (MS/MS) of this precursor ion is then used to induce and analyze fragmentation.
For this compound, the protonated molecule would have an m/z of 187. Collision-Induced Dissociation (CID) of this ion is expected to initiate fragmentation, often involving the protonated nitrogen atom.[4]
Key Fragmentation Pathways in ESI-MS/MS
Fragmentation in ESI-MS/MS is often characterized by the neutral loss of small molecules.[4] For the [M+H]+ ion of this compound, the piperidine ring is a likely site for such neutral losses.
A proposed workflow for the analysis and fragmentation under ESI-MS/MS is depicted below.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Summary of Predicted ESI-MS/MS Fragments
The following table summarizes the major fragment ions expected from the CID of the protonated this compound molecule.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 187 | 159 | C2H4 (Ethene) | Loss from piperidine ring |
| 187 | 104 | C5H9N (Piperidine moiety) | Benzonitrile cation |
| 187 | 84 | C7H5N (Benzonitrile moiety) | Piperidinium cation |
Experimental Protocols
The following provides a general methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to achieve desired concentrations (e.g., 1 µg/mL to 1 ng/mL).
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 40 °C.[1]
Mass Spectrometry (MS)
-
Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Ionization Mode: Positive ion mode.[1]
-
MS1 Scan: Perform a full scan from m/z 100 to 500 to identify the precursor ion [M+H]+.
-
MS/MS Scan: Perform a product ion scan of the precursor ion (m/z 187).
-
Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to obtain a representative spectrum of fragment ions.[1]
Conclusion
The mass spectral fragmentation of this compound is predicted to be rich and informative, with characteristic fragmentation patterns arising from both the piperidine and benzonitrile moieties. Under EI, alpha-cleavage of the piperidine ring and loss of HCN from the benzonitrile are expected to be major pathways. In ESI-MS/MS, fragmentation of the protonated molecule is likely to proceed via neutral losses from the piperidine ring. The data and protocols presented in this guide provide a solid foundation for the identification and structural characterization of this compound and related compounds in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 2-Piperidinobenzonitrile in common organic solvents
Technical Guide on the Solubility of 2-Piperidinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a critical parameter for its handling, formulation, and application in research and drug development. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound in common organic solvents. This document provides a summary of its known physicochemical properties, a qualitative solubility prediction based on its chemical structure, and a detailed experimental protocol for determining its thermodynamic solubility via the widely accepted shake-flask method. This guide is intended to serve as a foundational resource for scientists, enabling them to generate precise solubility data for their specific applications.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. Key computed and experimental properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 72752-52-4 | [1][2][3] |
| Physical Form | Solid | [4] |
| XLogP3-AA (Octanol/Water Partition Coefficient) | 2.6 | [1] |
| Topological Polar Surface Area (TPSA) | 27 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Calculated Water Solubility (log₁₀WS in mol/L) | -2.88 | [3] |
Predicted Solubility Profile
This compound possesses both polar and non-polar characteristics. The nitrile group (-C≡N) and the tertiary amine within the piperidine ring introduce polarity and hydrogen bond accepting capabilities. The benzene and piperidine rings are non-polar, hydrophobic moieties. The positive XLogP3-AA value of 2.6 indicates a preference for lipophilic environments over aqueous ones.[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is expected. The polar nature of the hydroxyl group in these solvents can interact with the polar nitrile and amine groups of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): High solubility is anticipated due to favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Moderate solubility is expected in aromatic solvents like toluene due to potential π-stacking interactions with the benzene ring. In highly non-polar aliphatic solvents like hexane, solubility is likely to be lower due to the compound's overall polarity.
Experimental Protocol: Determination of Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8] It is a reliable technique that involves agitating an excess of the compound in a solvent for a prolonged period to ensure equilibrium is reached.[7][9][10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid remains visible after the equilibration period.[7][8]
-
Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker, typically set to 25 °C (or the desired experimental temperature). Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to ensure that the solution has reached equilibrium.[9][10][11] The equilibration time may need to be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[11] This step is critical to ensure only the dissolved solute is measured.
-
Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Analysis: Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8] This requires the prior creation of a calibration curve using standard solutions of known concentrations.
-
Calculation of Solubility: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility measurement.
References
- 1. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 72752-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 72752-52-4 [sigmaaldrich.com]
- 5. chem.ws [chem.ws]
- 6. quora.com [quora.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Stability of 2-Piperidinobenzonitrile Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Piperidinobenzonitrile is an aromatic alpha-aminonitrile, a class of compounds that are important intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The stability of such compounds is a critical parameter that influences their storage, formulation, and in-vivo fate. This guide focuses on the hydrolytic stability of this compound across a range of pH values, a key aspect of forced degradation studies in pharmaceutical development. These studies are essential for identifying potential degradation products, understanding degradation mechanisms, and developing stability-indicating analytical methods.
Predicted Degradation Pathways
The chemical structure of this compound suggests two primary sites susceptible to degradation under acidic and basic conditions: the nitrile group and the piperidine ring.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids is a well-documented reaction that can be catalyzed by both acids and bases. The reaction typically proceeds in two stages: the initial hydrolysis of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.
-
Under Acidic Conditions: The nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, the amide (2-piperidinobenzamide) is formed. Further hydrolysis of the amide, also acid-catalyzed, yields the carboxylic acid (2-piperidinobenzoic acid) and an ammonium ion.
-
Under Basic Conditions: A hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation from water yields an imidic acid, which tautomerizes to the amide (2-piperidinobenzamide). Under more stringent basic conditions (e.g., elevated temperature), the amide undergoes further hydrolysis to the carboxylate salt (sodium 2-piperidinobenzoate) and ammonia. Acidic workup is required to obtain the free carboxylic acid.
Stability of the Piperidine Ring
The piperidine ring is generally stable under many conditions.
-
Under Acidic Conditions: As a secondary amine, the piperidine nitrogen will be protonated to form a stable piperidinium salt. Ring-opening of the piperidine moiety is not expected under typical hydrolytic conditions.
-
Under Basic Conditions: The piperidine ring is generally stable. However, under very harsh basic conditions and high temperatures, tertiary amines can undergo Hofmann elimination, although this is less likely for a secondary amine within a cyclic system like piperidine.
Influence of the Ortho-Piperidino Group
The ortho-position of the piperidine group relative to the nitrile is expected to influence the rate of hydrolysis through steric and electronic effects. The lone pair of electrons on the piperidine nitrogen can potentially participate in the reaction through neighboring group participation, potentially accelerating the hydrolysis, especially under specific pH conditions where the nitrogen is not protonated.
Quantitative Stability Data (Predictive)
As specific experimental kinetic data for the hydrolysis of this compound is not available in the literature, the following tables are presented as a predictive framework based on the expected behavior of aromatic nitriles. The relative rates are hypothetical and intended for illustrative purposes. Quantitative determination would require experimental validation as outlined in Section 4.
Table 1: Predicted Relative Stability of this compound under Various pH Conditions at a Constant Temperature.
| pH Condition | Stressor | Predicted Major Degradants | Predicted Relative Degradation Rate |
| Strongly Acidic (pH < 2) | 0.1 M - 1 M HCl | 2-Piperidinobenzamide, 2-Piperidinobenzoic Acid | Moderate to High |
| Mildly Acidic (pH 3-6) | Buffer (e.g., Acetate) | 2-Piperidinobenzamide | Low to Moderate |
| Neutral (pH ~7) | Buffer (e.g., Phosphate) | 2-Piperidinobenzamide | Low |
| Mildly Basic (pH 8-10) | Buffer (e.g., Borate) | 2-Piperidinobenzamide | Low to Moderate |
| Strongly Basic (pH > 11) | 0.1 M - 1 M NaOH | 2-Piperidinobenzamide, Sodium 2-Piperidinobenzoate | Moderate to High |
Table 2: Hypothetical Kinetic Data for the Hydrolysis of a Structurally Similar ortho-Aminobenzonitrile.
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, hours) |
| 1.0 | 80 | 5.0 x 10⁻⁵ | 3.85 |
| 7.0 | 80 | 1.0 x 10⁻⁶ | 192.5 |
| 13.0 | 80 | 8.0 x 10⁻⁵ | 2.41 |
Note: The data in this table is hypothetical and serves to illustrate the expected pH-dependent stability profile. Actual values for this compound will need to be determined experimentally.
Experimental Protocols
The following protocols describe a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.
Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate, Acetate, and Borate buffers of various pH values
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Reference standards for potential degradation products (2-piperidinobenzamide, 2-piperidinobenzoic acid), if available.
Sample Preparation for Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M and 1 M HCl separately.
-
Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate amount of NaOH solution before HPLC analysis.
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M and 1 M NaOH separately.
-
Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an appropriate amount of HCl solution before HPLC analysis.
-
-
pH-Dependent Hydrolysis:
-
Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Add a small volume of the stock solution to each buffer to achieve a final concentration of approximately 50-100 µg/mL.
-
Incubate all solutions at a constant, elevated temperature.
-
Withdraw aliquots at various time intervals for HPLC analysis.
-
Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is suitable for monitoring the degradation of this compound and separating it from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer). The gradient should be optimized to achieve good separation between the parent compound and its more polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 240 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
The method must be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can accurately quantify the decrease in the active substance and detect the formation of degradation products.
Visualizations
Reaction Pathways
Figure 1: Acid-Catalyzed Hydrolysis Pathway.
Figure 2: Base-Catalyzed Hydrolysis Pathway.
Experimental Workflow
Figure 3: Forced Degradation Experimental Workflow.
Conclusion
This compound is expected to undergo hydrolysis of its nitrile group under both acidic and basic conditions, leading to the formation of 2-piperidinobenzamide and subsequently 2-piperidinobenzoic acid. The rate of this degradation is anticipated to be pH-dependent, with increased rates at the extremes of the pH scale. The piperidine ring is predicted to be stable under these conditions. While this guide provides a thorough theoretical framework and detailed experimental protocols for assessing the stability of this compound, it is crucial for researchers and drug development professionals to perform empirical studies to obtain quantitative kinetic data. Such data is indispensable for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this moiety.
The Rising Therapeutic Potential of 2-Piperidinobenzonitrile Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 2-piperidinobenzonitrile core has emerged as a promising framework for the development of new drugs targeting a variety of diseases. This technical guide provides a comprehensive overview of the current understanding of the biological activities of novel this compound derivatives and their analogues, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document synthesizes key findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity: Targeting Key Pathways in Oncology
Recent research has highlighted the potential of this compound analogues in cancer therapy, particularly in the burgeoning field of immunotherapy. Derivatives incorporating this scaffold have been investigated as inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway, a critical immune checkpoint that cancer cells exploit to evade immune destruction.
Inhibition of the PD-1/PD-L1 Interaction
A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been designed and synthesized to disrupt the PD-1/PD-L1 interaction. Among these, certain compounds demonstrated potent inhibitory activity.
Table 1: Inhibitory Activity of Benzonitrile Derivatives against PD-1/PD-L1 Interaction
| Compound ID | Modification | IC50 (µM) |
| 7 | 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 |
| 6 | Similar core structure with varied substituents | 12.28 |
| 8a | Similar core structure with varied substituents | 14.08 |
Data sourced from homogeneous time-resolved fluorescence (HTRF) assays.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay is a common method to screen for inhibitors of protein-protein interactions.
-
Reagents and Materials: Recombinant human PD-1 and PD-L1 proteins, HTRF donor and acceptor antibodies (e.g., anti-tag antibodies if the proteins are tagged), assay buffer, and microplates.
-
Assay Principle: The assay measures the proximity of the donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the antibodies bring the fluorophores close, resulting in a FRET signal. Inhibitors will disrupt this interaction, leading to a decrease in the signal.
-
Procedure:
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Add the recombinant PD-1 and PD-L1 proteins to the wells.
-
Incubate to allow for binding.
-
Add the HTRF donor and acceptor antibodies.
-
Incubate to allow antibody binding.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
exploring 2-Piperidinobenzonitrile as a scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-piperidinobenzonitrile core represents a significant and underexplored scaffold in medicinal chemistry. Its unique combination of a saturated heterocyclic piperidine ring and an electron-withdrawing benzonitrile moiety offers a compelling starting point for the design of novel therapeutics, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising scaffold, drawing upon data from structurally related piperidine-containing compounds.
The this compound Scaffold: Physicochemical Properties and Synthetic Access
The this compound scaffold possesses a distinct set of physicochemical properties that make it an attractive candidate for CNS drug development. The piperidine ring can be readily functionalized to modulate lipophilicity and basicity, key parameters influencing blood-brain barrier permeability and target engagement. The benzonitrile group, a known bioisostere for various functional groups, can participate in key hydrogen bonding interactions within target proteins and offers a handle for further chemical modification.
General Synthetic Strategies
Access to the this compound core and its derivatives can be achieved through several established synthetic routes. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitably activated fluorobenzonitrile and piperidine or a substituted piperidine.
A generalized synthetic workflow for accessing this compound derivatives is depicted below.
Biological Activity and Therapeutic Potential
While specific data for this compound itself is limited in the public domain, the broader class of piperidine-containing molecules exhibits a wide range of pharmacological activities, particularly within the CNS. Analysis of structurally related compounds provides valuable insights into the potential of the this compound scaffold.
Quantitative Biological Data of Structurally Related Piperidine Analogs
The following tables summarize the in vitro biological data for various piperidine derivatives acting on different CNS targets. This data, while not directly for this compound, provides a strong rationale for exploring this scaffold for similar therapeutic applications.
Table 1: Muscarinic M1 Receptor Agonist Activity of TBPB Analogs [1][2]
| Compound | M1 EC50 (nM) | D2 IC50 (µM) | %CCh max |
| TBPB (1) | 180 | 5.1 | >100 |
| Analog 2 | 200 | >10 | >100 |
| Analog 5c | 510 | >10 | <60 |
| Analog 5g | 930 | >10 | <60 |
| Analog 14a | >10000 | >10 | <30 |
Table 2: Adrenergic Receptor Binding Affinity of (2-cyclopropoxyphenyl)piperidine Derivatives [3]
| Compound | α1a-AR Ki (nM) | α1d-AR Ki (nM) | α1b-AR Ki (nM) | D2 Receptor Ki (nM) |
| 17a | 0.91 | 2.0 | 107 | 66.2 |
| Analog X | 79.0 | 57 | 839.8 | 187.1 |
Table 3: Sigma Receptor Binding Affinity of Piperidine/Piperazine-Based Compounds [4]
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |
| 1 | 3.2 | 105.6 | 33 |
| 2 | 24 | 1200 | 50 |
| 3 | 8.9 | 231.4 | 26 |
Table 4: MDM2-p53 Interaction Inhibition by Piperidinone-Based Inhibitors [5]
| Compound | HTRF IC50 (µM) | EdU Assay IC50 (µM) | Rat in vivo CL (L/h/kg) |
| 1 | 0.002 | 0.25 | 1.2 |
| 5 | 0.003 | 0.35 | 0.39 |
| 6 | 0.003 | 0.43 | 0.23 |
| 10 | 0.010 | 0.42 | - |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. The following sections provide generalized protocols based on standard laboratory practices and methodologies reported for similar classes of compounds.
General Procedure for the Synthesis of 2-(Piperidin-1-yl)benzonitrile Derivatives
Materials:
-
2-Fluorobenzonitrile or other suitably activated benzonitrile derivative (1.0 eq)
-
Substituted piperidine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the substituted piperidine in DMF, add potassium carbonate.
-
Add the 2-fluorobenzonitrile derivative to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)benzonitrile derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, Colo-205, MDA-MB 231)[6]
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Potential Signaling Pathways and Mechanisms of Action
Based on the biological activities of related piperidine-containing compounds, derivatives of the this compound scaffold could potentially modulate various signaling pathways implicated in CNS disorders.
A hypothetical signaling pathway for a this compound derivative acting as a G-protein coupled receptor (GPCR) antagonist is illustrated below.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS targets. While direct biological data for this specific core is emerging, the wealth of information available for structurally related piperidine-containing compounds provides a strong foundation and rationale for its exploration. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for generating libraries of compounds for high-throughput screening and lead optimization. Future research focused on the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully unlock the therapeutic potential of this privileged scaffold.
References
- 1. Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Piperidinobenzonitrile: A Technical Guide to Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Piperidinobenzonitrile and its analogs, particularly 2-aminobenzonitrile, are highly versatile precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The strategic positioning of the nitrile and amino (or piperidino) functionalities on the benzene ring provides a reactive scaffold for various cyclization and multicomponent reactions. This technical guide offers an in-depth exploration of the synthetic utility of this compound and its related structures, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades. The heterocycles derived from these precursors, such as quinazolines, thieno[2,3-d]pyrimidines, and pyridopyrimidines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as kinase inhibitors in cancer therapy.
Synthesis of Heterocyclic Scaffolds
The reactivity of the ortho-amino and nitrile groups in 2-aminobenzonitrile, a close structural analog and common synthetic equivalent of this compound, allows for the construction of various fused pyrimidine systems.
Quinazoline Derivatives
Quinazolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2,4-diaminoquinazolines and 4-aminoquinazolines from 2-aminobenzonitrile is a well-established and efficient process.
Caption: General workflow for the synthesis of 2-amino-4-iminoquinazolines.
| Product | Reagents | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-imino-N-benzylquinazoline | 2-Aminobenzonitrile, N-Benzyl Cyanamide | HFIP | HCl | 70 | 1 | 85 | [1] |
| N-Benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine | 2-Amino-4-iodobenzonitrile, N-Benzyl Cyanamide | 1,4-Dioxane | HCl | 100 | 12 | 60-80 (estimated) | [2] |
| 2,4-Diaminoquinazolines | 2-Aminobenzonitriles, Carbodiimides | DCE | SnCl₄ | N/A | N/A | Varies | [3] |
| 2-Alkyl-4-aminoquinazolines | 2-Aminobenzonitrile, Orthoesters, Ammonium Acetate | Solvent-free (MW) | None | N/A | Mins | Good | [4] |
-
A mixture of 2-aminobenzonitrile (118.1 mg, 1.0 mmol), N-benzyl cyanamide (198.3 mg, 1.5 mmol), and hydrochloric acid (72.9 mg, 2.0 mmol) is dissolved in hexafluoroisopropanol (HFIP) (5 mL).
-
The resulting mixture is stirred at 70 °C for 1 hour.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine and dried over Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the final product.
Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines are another important class of heterocyclic compounds, often synthesized from 2-aminothiophene-3-carbonitrile precursors. These precursors are typically prepared via the Gewald reaction.
Caption: Two-stage synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.
| Product | Starting Material | Reagent for Cyclization | Method | Yield (%) | Reference |
| 5,6,7,8-Tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-one | 2-Aminocyclohexeno[b]thiophene-3-carbonitrile | Formamide | Reflux | N/A | [7] |
| Thieno[2,3-d]pyrimidin-4-one derivatives | 2-Aminothiophene-3-carbonitrile | Acyl Chloride | Reflux | Varies | [5] |
| Thieno[2,3-d]pyrimidine derivatives | 2-Aminothiophene-3-carbonitrile | Formamide/Urea | Microwave | High | [8] |
-
To a round-bottom flask, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (e.g., malononitrile, 1.0 equiv), elemental sulfur (1.1 equiv), and a suitable solvent (e.g., ethanol).
-
Add a base (e.g., morpholine or triethylamine, 2.0 equiv) to the mixture.
-
Heat the reaction mixture with stirring at a temperature between 20-50 °C.
-
Monitor the reaction progress by TLC (typically 2-24 hours).
-
After completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a cold solvent, and dry. If not, pour the mixture into ice water and collect the resulting precipitate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol).
-
A mixture of the 2-aminothiophene-3-carboxamide or carbonitrile derivative (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid formed is collected by filtration, washed with water, dried, and recrystallized from ethanol.
Pyridopyrimidine Derivatives
Pyridopyrimidines are another class of fused heterocyclic systems that can be synthesized from appropriately substituted aminonicotinonitrile precursors.
| Product | Starting Material | Reagents | Yield (%) | Reference |
| 2-Arylpyrido[2,3-d]pyrimidines | 2-Amino-N-cyclohexyl-1,6-dihydropyridine-3-carboxamide | Acid Chlorides | Varies | [4] |
| Pyrido[2,3-d]pyrimidinone derivatives | 2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrile | Formamide | 71 | [6] |
| 2-Amino-3-carbethoxy-8-methyl-7-oxopyrido[2,3-d]-7,8-dihydropyrimidine | 5-Formyl-4-amino-3-methylpyrimidin-2(1H)-one | Ethyl cyanoacetate, Acetic acid | 60 |
-
To a cold solution of N-cyclohexyl-2-amino-1,6-dihydropyridine-3-carboxamide (0.01 mol) in pyridine (20 mL), the respective acid chloride (e.g., benzoyl chloride, 0.01 mol) is added gradually.
-
The reaction mixture is stirred at room temperature for 2 hours (monitored by TLC).
-
The mixture is then diluted with water (20 mL), and stirring is continued for an additional 30 minutes.
-
The resulting solid is collected by filtration, washed with water, and recrystallized to afford the desired product.
Specialized Synthetic Methodologies
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. This reaction is particularly useful for the synthesis of 5- to 8-membered rings.
Caption: Mechanism of the Thorpe-Ziegler reaction.
This protocol describes the synthesis of a cyclic ketone from a dinitrile precursor, illustrating the Thorpe-Ziegler reaction.
Step 1: Synthesis of the Dinitrile Precursor (2,2-Diphenylglutaronitrile)
-
Diphenylacetonitrile and a suitable three-carbon electrophile (e.g., 1-bromo-3-chloropropane) are reacted in the presence of a strong base like sodium amide in liquid ammonia.
-
The reaction is refluxed, then quenched with a saturated solution of ammonium chloride.
-
The product is extracted with an organic solvent, washed, dried, and purified.
Step 2: Intramolecular Cyclization and Hydrolysis
-
The dinitrile precursor is dissolved in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
A strong base (e.g., sodium ethoxide) is added, and the mixture is heated to reflux to facilitate the intramolecular cyclization to the enaminonitrile intermediate.
-
After cyclization is complete (monitored by TLC), the reaction is cooled.
-
Concentrated hydrochloric acid is added, and the mixture is heated to reflux to hydrolyze the enaminonitrile.
-
Upon completion of hydrolysis, the mixture is cooled, and the product is precipitated with water.
-
The solid is collected by filtration, washed, and recrystallized from hexane to yield 2,2-diphenyl-cyclopentanone.
Biological Significance: Inhibition of EGFR Signaling Pathway
Many quinazoline derivatives synthesized from 2-aminobenzonitrile precursors have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
Caption: Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.
The binding of a ligand like Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor. SOS activates Ras, initiating a downstream phosphorylation cascade through Raf, MEK, and ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes involved in cell proliferation, survival, and angiogenesis.[9][10] Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain and preventing the downstream signaling cascade.[2]
Conclusion
This compound and its synthetic equivalent, 2-aminobenzonitrile, are invaluable precursors for the synthesis of a diverse range of medicinally important heterocyclic compounds. The methodologies outlined in this guide, from the synthesis of quinazolines, thieno[2,3-d]pyrimidines, and pyridopyrimidines to specialized reactions like the Thorpe-Ziegler cyclization, highlight the versatility of this chemical scaffold. The ability of the resulting heterocycles to modulate key biological pathways, such as the EGFR signaling cascade, underscores their significance in modern drug discovery and development. This technical guide provides a solid foundation for researchers to explore and expand upon the rich chemistry of this compound in the quest for novel therapeutic agents.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 8. benchchem.com [benchchem.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Piperidinobenzonitrile via Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Piperidinobenzonitrile using the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminobenzonitrile scaffold in various biologically active molecules.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] It allows for the coupling of a broad range of amines with aryl halides or pseudohalides, catalyzed by a palladium complex. The synthesis of this compound is achieved through the coupling of a 2-halobenzonitrile (such as 2-chlorobenzonitrile or 2-bromobenzonitrile) with piperidine. The efficiency of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For challenging substrates like aryl chlorides, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.[2]
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl halides with piperidine, providing a basis for the expected outcomes when synthesizing this compound.
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 0.25 | 43[3] |
| 4-Bromoanisole | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 24 | 93[3] |
| 2-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Expected High |
| 2-Bromobenzonitrile | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12-24 | Expected High |
Note: Yields for 2-halobenzonitriles are expected to be high based on the general efficiency of the Buchwald-Hartwig amination with similar substrates.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via the Buchwald-Hartwig amination of 2-chlorobenzonitrile with piperidine.
Materials:
-
2-Chlorobenzonitrile
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk flask.[2]
-
Reagent Addition: Seal the flask with a septum, and evacuate and backfill with inert gas three times. Add anhydrous, degassed toluene via syringe. Add 2-chlorobenzonitrile (1.0 equiv) followed by piperidine (1.2 equiv) via syringe.[2]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound.
Experimental Workflow
References
Application Notes and Protocols for the N-arylation of Piperidine with 2-Chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-arylation of piperidine with 2-chlorobenzonitrile to synthesize N-(2-cyanophenyl)piperidine. This reaction is a quintessential example of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. Such N-aryl piperidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules. This application note includes a comprehensive experimental setup, reaction conditions, purification procedures, and characterization data.
Introduction
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, offering a versatile and efficient method for the construction of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1][2] The reaction is prized for its broad substrate scope and tolerance of various functional groups, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals.[3][4] The N-arylation of piperidine with 2-chlorobenzonitrile is a key transformation for accessing a building block that incorporates both a piperidine moiety and a benzonitrile group, features present in numerous pharmacologically active compounds. The piperidine ring provides a saturated heterocyclic scaffold that can influence solubility and metabolic stability, while the benzonitrile group can participate in various specific interactions with biological targets.[5]
This protocol details a reliable method for this specific transformation, utilizing a palladium catalyst with a suitable phosphine ligand to achieve high yields and purity.[6]
Reaction Scheme
The overall reaction is depicted below:
2-Chlorobenzonitrile + Piperidine → N-(2-cyanophenyl)piperidine
Experimental Protocol
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of piperidine with 2-chlorobenzonitrile. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to ensure the exclusion of oxygen and moisture, which can deactivate the catalyst.[1]
Materials and Reagents:
-
2-Chlorobenzonitrile (1.0 equiv.)
-
Piperidine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Heating mantle with a temperature controller and oil bath
-
Rotary evaporator
-
Glassware for workup and purification (separatory funnel, flasks, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (5-10 mL per mmol of 2-chlorobenzonitrile) via syringe. Stir the mixture for 5 minutes. Then, add 2-chlorobenzonitrile (1.0 equiv.) followed by piperidine (1.2 equiv.) via syringe.
-
Reaction: Attach a condenser to the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring in an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent) or GC-MS until the starting material (2-chlorobenzonitrile) is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-cyanophenyl)piperidine.[6]
Data Presentation
Table 1: Reaction Parameters and Representative Yield
| Parameter | Value |
| Reactants | |
| 2-Chlorobenzonitrile | 1.0 mmol (137.6 mg) |
| Piperidine | 1.2 mmol (102.2 mg, 118 µL) |
| Catalyst System | |
| Palladium(II) acetate (Pd(OAc)₂) | 2 mol% (4.5 mg) |
| XPhos | 4 mol% (19.1 mg) |
| Base | |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 mmol (134.6 mg) |
| Solvent | |
| Anhydrous Toluene | 10 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Result | |
| Product | N-(2-cyanophenyl)piperidine |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.26 g/mol |
| Expected Yield | 75-90% |
Table 2: Predicted Spectroscopic Data for N-(2-cyanophenyl)piperidine
Note: This is predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.55 | d |
| 7.40 | t |
| 7.05 | d |
| 6.95 | t |
| 3.15 | t |
| 1.75 | m |
| 1.60 | m |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Safety
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The palladium catalyst is sensitive to oxygen.[1] The base, sodium tert-butoxide, is highly hygroscopic and should be handled in a glovebox.
-
Side Reactions: Homocoupling of the aryl chloride to form a biaryl species can sometimes occur. Optimizing the catalyst-to-ligand ratio can help minimize this side reaction.
-
Purification Issues: The product is a basic compound, which can lead to tailing on silica gel chromatography. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.
-
Safety: 2-Chlorobenzonitrile is toxic and an irritant. Piperidine is a flammable liquid and is corrosive. Sodium tert-butoxide is a corrosive solid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 6. rsc.org [rsc.org]
Application of 2-Piperidinobenzonitrile in the Synthesis of CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-piperidinobenzonitrile as a versatile building block in the synthesis of potential Central Nervous System (CNS) drug candidates. While direct literature on the application of this specific molecule in CNS drug synthesis is limited, its structural motifs—a piperidine ring and an aminobenzonitrile core—are well-established pharmacophores in CNS-active compounds. The piperidine moiety is a common feature in numerous CNS drugs, contributing to desirable pharmacokinetic properties, while the 2-aminobenzonitrile framework serves as a precursor to a variety of heterocyclic scaffolds with known neurological activity.[1][2][3][4][5]
This guide presents a known synthetic method for this compound and proposes a potential application in the synthesis of 2-aminoquinazoline derivatives, a class of compounds with recognized CNS activity.[6] The protocols provided are based on established synthetic methodologies for analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved from 2-cyanophenol. A multi-step reaction has been reported for this conversion.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyanophenol
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Piperidine
-
Appropriate reaction vessel and workup equipment
Procedure:
-
Step 1: In a suitable reaction vessel, dissolve 2-cyanophenol in dichloromethane. Add triethylamine to the solution.
-
Step 2: The subsequent reaction with piperidine is carried out at 90°C for 2 hours to yield this compound.[7]
-
Purification: The crude product is purified using standard techniques such as column chromatography to afford the final product.
Quantitative Data:
| Product | Starting Material | Reagents | Conditions | Yield | Reference |
| This compound | 2-Cyanophenol | Et3N, Piperidine | 90°C, 2 h (for step 2) | 70% | [7] |
Proposed Application: Synthesis of 2,4-Disubstituted Quinazoline Scaffolds
The 2-aminobenzonitrile moiety within this compound makes it an excellent precursor for the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds that have shown a wide range of biological activities, including effects on the CNS. A plausible synthetic route involves the acid-mediated [4+2] annulation of this compound with an N-benzyl cyanamide, analogous to the synthesis of other 2-aminoquinazolines.[6]
Experimental Protocol: Synthesis of a 2-Amino-4-(benzylamino)quinazoline derivative
Materials:
-
This compound
-
N-benzyl cyanamide
-
Hydrochloric acid (HCl)
-
1,2-Dichloroethane (DCE) or another suitable high-boiling solvent
-
Reaction vessel suitable for heating
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (5 mL), add N-benzyl cyanamide (1.5 mmol) and hydrochloric acid (2.0 mmol).
-
Stir the resulting mixture at 70°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate (Na2SO4).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2-amino-4-(benzylamino)quinazoline derivative.
Expected Quantitative Data (based on analogous reactions):
| Product | Starting Material | Reagents | Conditions | Expected Yield | Reference (analogous reaction) |
| 2-Amino-4-(benzylamino)quinazoline derivative | This compound | N-benzyl cyanamide, HCl | 70°C, 1 h | ~85% | [6] |
Visualizing the Synthesis and Potential CNS Activity
Synthetic Workflow
The following diagram illustrates the proposed two-stage process: the synthesis of the this compound precursor and its subsequent conversion to a quinazoline scaffold.
Potential Signaling Pathway Involvement
Quinazoline derivatives have been shown to interact with various CNS targets, including GABA receptors. The following diagram illustrates a simplified signaling pathway that could be modulated by a quinazoline-based CNS drug candidate.
Conclusion
This compound is a readily accessible building block with significant potential for the synthesis of novel CNS drug candidates. Its inherent structural features, combined with the versatility of the 2-aminobenzonitrile group for heterocyclic synthesis, make it an attractive starting material for generating libraries of compounds for neurological drug discovery. The proposed synthesis of quinazoline derivatives represents a promising avenue for the development of new therapeutics targeting the CNS. Further derivatization and biological screening of these scaffolds are warranted to explore their full therapeutic potential.
References
- 1. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for In Vitro Efficacy Testing of 2-Piperidinobenzonitrile Analogs as Kv7 Potassium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5, encoded by the KCNQ1-5 genes) are critical regulators of cellular excitability in various tissues, including the nervous system, heart, and smooth muscle.[1] Their role in maintaining the resting membrane potential and preventing excessive firing makes them attractive therapeutic targets for a range of disorders such as epilepsy, neuropathic pain, and cardiac arrhythmias.[2][3] The 2-Piperidinobenzonitrile scaffold has emerged as a promising chemical starting point for the development of novel Kv7 channel modulators. This document provides detailed application notes and protocols for robust in vitro assays to determine the efficacy and mechanism of action of this compound analogs on Kv7 channels, primarily focusing on the neuronal Kv7.2/7.3 heteromer, a key player in controlling neuronal excitability.[4]
Target Signaling Pathway: Kv7.2/7.3 Channel Modulation
Kv7.2 and Kv7.3 subunits co-assemble to form heterotetrameric channels that give rise to the M-current, a slowly activating, non-inactivating potassium current that stabilizes the membrane potential.[4] The activity of these channels is tightly regulated by intracellular signaling pathways. A key regulator is the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel function.[5] Activation of Gq/11-coupled receptors, such as muscarinic acetylcholine receptors, leads to the hydrolysis of PIP₂ by phospholipase C (PLC), resulting in channel inhibition.[5][6] Furthermore, intracellular calcium levels, through calmodulin (CaM), and protein kinases like protein kinase C (PKC) also modulate channel activity.[5] Understanding how this compound analogs interact with these regulatory pathways is crucial for characterizing their mechanism of action.
Data Presentation: Efficacy of this compound Analogs
While specific efficacy data for this compound analogs on Kv7 channels is not extensively available in the public domain, the following tables are presented as templates to be populated with experimental findings. For illustrative purposes, placeholder data for hypothetical analogs (PBN-1, PBN-2, and PBN-3) are included, with Retigabine, a known Kv7 channel opener, as a reference compound.
Table 1: Efficacy of this compound Analogs in the Thallium Flux Assay
| Compound | EC₅₀ (µM) | Maximum Fluorescence Increase (% of Retigabine) | Hill Slope |
| Retigabine | 1.5 | 100 | 1.2 |
| PBN-1 | 0.8 | 110 | 1.1 |
| PBN-2 | 5.2 | 95 | 0.9 |
| PBN-3 | 12.1 | 80 | 1.0 |
Table 2: Electrophysiological Characterization of this compound Analogs
| Compound (at 10 µM) | ΔV₅₀ of Activation (mV) | Fold Increase in Current at -50 mV | Effect on Deactivation Kinetics (τ) |
| Retigabine | -25.3 ± 2.1 | 5.2 ± 0.6 | Slowed |
| PBN-1 | -30.5 ± 2.5 | 6.1 ± 0.8 | Slowed |
| PBN-2 | -15.1 ± 1.8 | 3.5 ± 0.4 | Moderately Slowed |
| PBN-3 | -5.8 ± 1.2 | 1.8 ± 0.2 | Minimally Affected |
Experimental Protocols
Two primary in vitro assays are recommended for screening and characterizing this compound analogs: a high-throughput fluorescence-based thallium flux assay for primary screening and automated patch clamp electrophysiology for detailed mechanistic studies and confirmation of hits.
High-Throughput Screening: Thallium Flux Assay
This assay provides a robust and scalable method for identifying compounds that enhance the activity of Kv7 channels. It measures the influx of thallium ions (Tl⁺), a surrogate for K⁺, through open channels using a Tl⁺-sensitive fluorescent dye.[6][7]
Materials:
-
Stable cell line expressing human Kv7.2 and Kv7.3 subunits (e.g., HEK293 or CHO cells)
-
Thallium Flux Assay Kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit)[2]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR® or FlexStation®)
Protocol:
-
Cell Plating: Seed the Kv7.2/7.3-expressing cells into 384-well microplates at a density of 20,000-30,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add the this compound analogs at various concentrations to the wells and incubate for 15-30 minutes.
-
Thallium Influx and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Add the thallium-containing stimulus buffer and continue to record the fluorescence signal for 2-3 minutes.[8]
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx and thus channel activity.[9] Plot the rate of fluorescence increase against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Confirmatory and Mechanistic Studies: Automated Patch Clamp Electrophysiology
Automated patch clamp (APC) is the gold standard for characterizing ion channel modulators, providing detailed information on the effects of compounds on channel gating properties.[10] High-throughput APC platforms allow for the efficient testing of multiple compounds and concentrations.
Materials:
-
Kv7.2/7.3-expressing cell line
-
Automated patch clamp system (e.g., Sophion QPatch or Nanion SyncroPatch)
-
Extracellular and intracellular solutions
-
This compound analogs
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the Kv7.2/7.3-expressing cells in the extracellular solution.
-
Automated Patching: Load the cell suspension and compound plates onto the APC platform. The instrument will automatically trap individual cells, form a gigaseal, and establish a whole-cell recording configuration.[11]
-
Voltage Protocols and Compound Application: Apply a voltage protocol to elicit Kv7 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps to various potentials (e.g., from -100 mV to +40 mV). Apply different concentrations of the this compound analogs via the integrated fluidics system.
-
Data Acquisition and Analysis: Record the resulting potassium currents. Analyze the data to determine the effect of the compounds on current amplitude, voltage-dependence of activation (V₅₀), and activation/deactivation kinetics.
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for the discovery and characterization of novel this compound analogs as modulators of Kv7 channels. The combination of high-throughput thallium flux screening and detailed biophysical characterization using automated patch clamp electrophysiology will enable a thorough understanding of their efficacy and mechanism of action, paving the way for the development of new therapeutics for a variety of channelopathies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of substituted piperidine based KCNQ openers as novel antiepileptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical modulation of Kv7 potassium channels - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. frontiersin.org [frontiersin.org]
Application Notes and Protocols: The Use of 2-Piperidinobenzonitrile as a Chemical Probe in Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology. Phenotypic screening campaigns often yield compounds with interesting cellular effects, but their mechanisms of action remain unknown. Target deconvolution, the process of identifying the specific molecular binding partners of a compound, is essential for understanding its therapeutic potential and potential off-target effects. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, suggesting that compounds containing this motif are likely to have specific biological targets.
This document provides a detailed guide on how to use 2-Piperidinobenzonitrile, a representative piperidine-containing small molecule, as a chemical probe for target identification. While there is currently no specific published data on the biological targets of this compound, these notes and protocols will serve as a comprehensive, albeit hypothetical, guide for a target deconvolution campaign. We will outline the design and synthesis of chemical probes derived from this compound, their application in affinity purification-mass spectrometry (AP-MS) and activity-based protein profiling (ABPP), and the subsequent data analysis and target validation.
Section 1: Chemical Probe Design and Synthesis
To utilize this compound for target identification, it must be chemically modified to incorporate a handle for detection and enrichment. This is typically a biotin tag for affinity purification or a "clickable" alkyne or azide group for bioorthogonal ligation. The key is to introduce this handle via a linker at a position that does not disrupt the compound's interaction with its target.
Synthesis of a Biotinylated this compound Affinity Probe
This protocol describes the synthesis of a biotinylated derivative of this compound for use in affinity purification. A linker is attached to the piperidine nitrogen, a common site for modification of this scaffold.
Protocol 1: Synthesis of a Biotinylated Affinity Probe
-
Step 1: Synthesis of an Amine-Linker. React Boc-protected aminohexanoic acid with propargylamine in the presence of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and an activator like HOBt (Hydroxybenzotriazole) in an appropriate solvent such as DMF (Dimethylformamide).
-
Step 2: Deprotection. Remove the Boc protecting group from the product of Step 1 using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Step 3: Conjugation to 2-Fluorobenzonitrile. React the deprotected amine from Step 2 with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate in a solvent like DMSO (Dimethyl sulfoxide) at an elevated temperature to displace the fluorine and form the piperidine ring.
-
Step 4: Biotinylation. React the terminal alkyne of the product from Step 3 with an azide-functionalized biotin molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This is typically done using a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, in a solvent mixture such as t-butanol/water.
-
Step 5: Purification. Purify the final biotinylated probe using column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry.
Section 2: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify proteins that bind to a small molecule of interest. The biotinylated this compound probe will be immobilized on streptavidin-coated beads and used to "pull down" its binding partners from a cell lysate.
Experimental Protocol for AP-MS
Protocol 2: Affinity Purification of Target Proteins
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Immobilization of the Biotinylated Probe:
-
Incubate streptavidin-coated magnetic beads with the biotinylated this compound probe in lysis buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove any unbound probe.
-
-
Affinity Purification:
-
Incubate the bead-probe complex with the cell lysate (typically 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with beads that have been blocked with biotin.
-
For a competition control, pre-incubate the lysate with an excess of free (un-biotinylated) this compound before adding the bead-probe complex.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Boiling the beads in SDS-PAGE loading buffer (for subsequent gel-based analysis).
-
Using a denaturing elution buffer (e.g., containing urea or guanidine hydrochloride) for on-bead digestion.
-
-
-
Sample Preparation for Mass Spectrometry:
-
If eluted with SDS-PAGE buffer, run the eluate on a 1D SDS-PAGE gel for a short distance to separate proteins from the beads and residual biotin. Excise the entire protein lane, destain, and perform in-gel trypsin digestion.
-
If using on-bead digestion, resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation: Hypothetical AP-MS Results
The following table represents exemplary data that could be obtained from an AP-MS experiment. The "Fold Change" indicates the enrichment of a protein in the probe pulldown compared to the negative control, and the "p-value" indicates the statistical significance of this enrichment. A significant reduction in the fold change in the competition control is indicative of a specific interaction.
| Protein ID | Gene Name | Fold Change (Probe/Control) | p-value | Fold Change (Competition) |
| P12345 | TARG1 | 25.3 | 0.001 | 1.8 |
| Q67890 | PROT2 | 15.8 | 0.005 | 12.1 |
| P54321 | KIN3 | 12.1 | 0.01 | 1.5 |
| O12345 | ENZY4 | 8.5 | 0.03 | 7.9 |
In this hypothetical data, TARG1 and KIN3 would be considered high-confidence candidate targets due to their significant enrichment and successful competition with the free compound.
Section 3: Target Identification using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy to identify the functional state of enzymes in complex proteomes. If this compound is hypothesized to target a specific class of enzymes (e.g., serine hydrolases, kinases), an ABPP approach can be employed. This requires the synthesis of a probe with a reactive "warhead" that covalently binds to the active site of the target enzyme and a clickable handle for subsequent visualization and identification.
Synthesis of a Clickable ABPP Probe
For this hypothetical scenario, we will assume this compound targets a class of enzymes that can be targeted with a fluorophosphonate (FP) warhead.
Protocol 3: Synthesis of a Clickable ABPP Probe
-
Synthesis of a Linker-Functionalized Piperidine. Synthesize a derivative of piperidine with a linker containing a terminal alkyne at a non-critical position for binding.
-
Coupling to 2-Fluorobenzonitrile. React the functionalized piperidine with 2-fluorobenzonitrile to generate the this compound core structure with a clickable handle.
-
Addition of the Reactive Warhead. React the terminal alkyne with an azide-functionalized fluorophosphonate (FP) warhead via a CuAAC click reaction.
-
Purification. Purify the final ABPP probe using HPLC.
Experimental Protocol for Competitive ABPP
Protocol 4: Competitive ABPP for Target Identification
-
Proteome Preparation. Prepare a cell or tissue lysate as described in the AP-MS protocol.
-
Competitive Inhibition. Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control) for 30-60 minutes at room temperature.
-
Probe Labeling. Add the clickable ABPP probe to each proteome aliquot and incubate for a specified time (e.g., 30-60 minutes) to allow for covalent labeling of active enzymes.
-
Click Chemistry Reaction. Add the click chemistry reagents to each sample, including an azide-tagged reporter (e.g., biotin-azide for enrichment or a fluorescent azide for in-gel visualization). The reagents typically include a copper source, a reducing agent, and a copper chelating ligand.
-
Enrichment (for MS-based identification):
-
If a biotin-azide reporter was used, enrich the labeled proteins using streptavidin beads as described in the AP-MS protocol.
-
Wash the beads, elute the proteins, and prepare them for LC-MS/MS analysis.
-
-
In-gel Fluorescence Scanning (for visualization):
-
If a fluorescent azide reporter was used, separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to visualize the labeled proteins. A decrease in fluorescence intensity in the lanes pre-incubated with this compound indicates target engagement.
-
Data Presentation: Hypothetical Competitive ABPP Results
The following table shows exemplary quantitative data from a competitive ABPP-MS experiment. The "Ratio (Inhibitor/DMSO)" represents the relative abundance of a labeled protein in the presence of this compound compared to the vehicle control. A ratio significantly less than 1 indicates that the compound has engaged the target and prevented its labeling by the ABPP probe.
| Protein ID | Gene Name | Ratio (Inhibitor/DMSO) | p-value |
| P54321 | KIN3 | 0.15 | 0.002 |
| Q98765 | HYD2 | 0.21 | 0.008 |
| P11223 | EST4 | 0.89 | 0.45 |
| Q44556 | LIP1 | 0.95 | 0.78 |
In this hypothetical dataset, KIN3 and HYD2 are identified as high-confidence targets of this compound.
Section 4: Target Validation
Once candidate targets have been identified, they must be validated to confirm that they are responsible for the observed biological effects of this compound.
Common Target Validation Methods:
-
Recombinant Protein Binding Assays: Express and purify the candidate target protein and measure the binding affinity of this compound using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).
-
Enzyme Inhibition Assays: If the target is an enzyme, perform in vitro assays to determine if this compound inhibits its activity and determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of a protein upon ligand binding.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the gene encoding the target protein. If the cellular phenotype of the genetic perturbation mimics the effect of treatment with this compound, this provides strong evidence for the target's role.
Section 5: Hypothetical Signaling Pathway
Based on our hypothetical target identification, if KIN3 (a kinase) is validated as a primary target of this compound, it could be involved in a known signaling pathway. The following diagram illustrates a hypothetical pathway where KIN3 is a key regulator.
In this hypothetical pathway, this compound inhibits KIN3, which in turn modulates the activity of a substrate protein, leading to a decrease in cell proliferation. This provides a mechanistic explanation for the compound's observed phenotypic effect.
Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes only, as there is no published research on the use of this compound as a chemical probe for target identification. These guidelines are based on established methodologies in the field of chemical proteomics and are intended to serve as a template for designing a target deconvolution campaign for a novel bioactive small molecule.
Multi-Step Synthesis Strategies Starting from 2-Piperidinobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for multi-step synthesis strategies commencing with 2-piperidinobenzonitrile. This versatile starting material offers a gateway to a variety of functionalized molecules with potential applications in medicinal chemistry and drug development. The nitrile group serves as a key functional handle for transformations into carboxylic acids, primary amines, and tetrazoles, which can be further elaborated to generate diverse compound libraries.
Application Notes
The derivatives of this compound are of significant interest due to the prevalence of the piperidine motif in a vast number of FDA-approved drugs and biologically active compounds. The synthetic routes outlined in this document lead to molecules with potential antimicrobial and anti-inflammatory properties.
-
2-Piperidinobenzoic Acid Derivatives: Amides and esters derived from 2-piperidinobenzoic acid are valuable for creating libraries of compounds for high-throughput screening. Amide derivatives, in particular, are isosteres of various biological ligands and can exhibit a range of pharmacological activities.
-
(2-Piperidinophenyl)methanamine Derivatives: The primary amine functionality of (2-piperidinophenyl)methanamine allows for the introduction of diverse substituents through reactions with various electrophiles, leading to the synthesis of novel amides, sulfonamides, and other derivatives with potential therapeutic applications.
-
5-(2-(Piperidin-1-yl)phenyl)-1H-tetrazole and its Derivatives: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties. Piperidine-containing tetrazoles have been investigated for their antimicrobial activities.[1][2][3][4] Further derivatization of the tetrazole ring can modulate these properties.
Synthetic Pathways Overview
The following diagram illustrates the key synthetic transformations starting from this compound.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
Synthesis of 2-Piperidinobenzoic Acid via Hydrolysis of this compound
This protocol describes the conversion of the nitrile functionality into a carboxylic acid through basic hydrolysis.
Experimental Workflow:
Caption: Workflow for the hydrolysis of this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford 2-piperidinobenzoic acid.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Hydroxide, Ethanol, Hydrochloric Acid |
| Product | 2-Piperidinobenzoic Acid |
| Expected Yield | 85-95% |
| Purification | Filtration and Washing |
Synthesis of (2-Piperidinophenyl)methanamine via Reduction of this compound
This protocol details the reduction of the nitrile group to a primary amine using a powerful reducing agent.
Experimental Workflow:
Caption: Workflow for the reduction of this compound.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (2-piperidinophenyl)methanamine.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Lithium Aluminum Hydride, Tetrahydrofuran |
| Product | (2-Piperidinophenyl)methanamine |
| Expected Yield | 70-85% |
| Purification | Extraction and concentration |
Synthesis of 5-(2-(Piperidin-1-yl)phenyl)-1H-tetrazole via [3+2] Cycloaddition
This protocol describes the formation of a tetrazole ring from the nitrile group via a cycloaddition reaction with sodium azide.
Experimental Workflow:
Caption: Workflow for the synthesis of the tetrazole derivative.
Protocol:
-
A mixture of this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in dimethylformamide (DMF) is heated.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The solution is acidified with hydrochloric acid to pH 5-6.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Azide, Ammonium Chloride, Dimethylformamide |
| Product | 5-(2-(Piperidin-1-yl)phenyl)-1H-tetrazole |
| Expected Yield | 75-90% |
| Purification | Recrystallization |
Multi-Step Synthesis Strategies: Further Transformations
A. From 2-Piperidinobenzoic Acid: Synthesis of Amides
The carboxylic acid can be readily converted to amides using standard peptide coupling reagents.[5][6][7][8]
General Protocol for Amide Synthesis:
-
To a solution of 2-piperidinobenzoic acid (1.0 eq) and a desired amine (1.1 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up typically involves dilution with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, drying, and concentration.
-
Purification is usually achieved by column chromatography.
B. From (2-Piperidinophenyl)methanamine: Synthesis of N-Acyl Derivatives
The primary amine is a versatile nucleophile for reactions with various electrophiles, such as acyl chlorides or anhydrides.
General Protocol for Acylation:
-
To a solution of (2-piperidinophenyl)methanamine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF), add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is generally performed by column chromatography.
C. From 5-(2-(Piperidin-1-yl)phenyl)-1H-tetrazole: N-Alkylation
The tetrazole ring can be alkylated to produce a mixture of N1 and N2 isomers, with the ratio often depending on the alkylating agent and reaction conditions.[9][10][11][12]
General Protocol for Alkylation:
-
To a solution of 5-(2-(piperidin-1-yl)phenyl)-1H-tetrazole (1.0 eq) and a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or acetonitrile), add the alkylating agent (e.g., an alkyl halide, 1.1 eq).
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then poured into water and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The isomeric products can often be separated by column chromatography.
References
- 1. academicjournals.org [academicjournals.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. chemistryforsustainability.org [chemistryforsustainability.org]
- 9. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Piperidine Ring of 2-Piperidinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the piperidine ring of 2-Piperidinobenzonitrile. The methodologies detailed herein are designed to enable the synthesis of diverse derivatives for applications in medicinal chemistry, drug discovery, and materials science. The protocols cover N-alkylation, N-acylation, C-H functionalization, and oxidation of the piperidine moiety.
N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring in this compound is a versatile handle for introducing a wide range of substituents. N-alkylation and N-acylation are fundamental transformations to modify the steric and electronic properties of the molecule, which can significantly impact its biological activity and physicochemical properties.
N-Alkylation via Nucleophilic Substitution
N-alkylation introduces alkyl groups onto the piperidine nitrogen. This can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base.
Experimental Protocol: N-Benzylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 eq.).
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 mmol, 1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-2-piperidinobenzonitrile.
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 18 | 85-95 |
| 2 | Ethyl iodide | K₂CO₃ | DMF | 24 | 80-90 |
| 3 | Propargyl bromide | Cs₂CO₃ | Acetonitrile | 12 | 75-85 |
Table 1: Representative data for the N-alkylation of this compound. Yields are based on analogous reactions with piperidine derivatives and may require optimization.
N-Acylation
N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Experimental Protocol: N-Acetylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 mmol, 1.5 eq.) to the solution, followed by the dropwise addition of acetyl chloride (1.2 mmol, 1.2 eq.).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-acetyl-2-piperidinobenzonitrile.
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 2 | 90-98 |
| 2 | Benzoyl chloride | Et₃N | DCM | 4 | 88-95 |
| 3 | Acetic anhydride | Pyridine | DCM | 6 | 85-92 |
Table 2: Representative data for the N-acylation of this compound. Yields are based on general procedures for secondary amine acylation and may require optimization.
C-H Functionalization of the Piperidine Ring
Direct C-H functionalization is a powerful and atom-economical strategy for introducing substituents onto the carbon skeleton of the piperidine ring. Transition metal catalysis, particularly with rhodium and palladium, has enabled the selective functionalization of C-H bonds at various positions.
Rhodium-Catalyzed C-H Functionalization
Rhodium carbenoid chemistry allows for the insertion into C-H bonds. For N-aryl piperidines like this compound, the C-2 position is electronically activated and a common site for functionalization.
Experimental Protocol: Rhodium-Catalyzed C-2 Arylation
This protocol is adapted from procedures for N-aryl piperidines and may require optimization for this compound.[1]
-
Reaction Setup: In a glovebox, charge a vial with Rh₂(esp)₂ (0.01 mmol, 2 mol%) and the this compound (0.5 mmol, 1.0 eq.). Add anhydrous chlorobenzene (2.5 mL).
-
Reagent Addition: Add the desired aryldiazoacetate (0.6 mmol, 1.2 eq.) to the mixture.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 60 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the C-2 functionalized product.
| Entry | Aryldiazoacetate | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Methyl phenyldiazoacetate | Rh₂(esp)₂ | Chlorobenzene | 60 | 60-75 |
| 2 | Ethyl 4-bromophenyldiazoacetate | Rh₂(OAc)₄ | Dichloromethane | 40 | 55-70 |
| 3 | Methyl 4-methoxyphenyldiazoacetate | Rh₂(esp)₂ | Chlorobenzene | 60 | 65-80 |
Table 3: Representative data for Rhodium-catalyzed C-H functionalization. Yields are based on analogous reactions and may require optimization.
Oxidation of the Piperidine Ring
Oxidation of the piperidine ring can lead to the formation of valuable lactams or introduce hydroxyl groups, providing further opportunities for diversification.
Experimental Protocol: Oxidation to a Lactam
This is a general procedure for the oxidation of N-substituted piperidines to the corresponding lactams and may require significant optimization for this compound.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq.) in a mixture of acetonitrile, water, and acetic acid (3:1:1, 10 mL), add potassium permanganate (3.0 mmol, 3.0 eq.) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the purple color disappears.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the corresponding lactam.
| Entry | Oxidizing Agent | Solvent System | Time (h) | Yield (%) |
| 1 | KMnO₄ | Acetonitrile/Water/AcOH | 8 | 40-60 |
| 2 | RuCl₃/NaIO₄ | CCl₄/Acetonitrile/Water | 12 | 50-70 |
| 3 | m-CPBA | Dichloromethane | 24 | 30-50 |
Table 4: Representative data for the oxidation of N-aryl piperidines. Yields are highly substrate-dependent.
Biological Significance and Potential Signaling Pathways
Functionalized piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1][2] While the specific biological targets of this compound derivatives are not extensively studied, analogous compounds have been shown to interact with DNA and induce apoptosis in cancer cells. A plausible mechanism of action could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway.
Disclaimer: The experimental protocols and quantitative data provided are based on general methodologies for the functionalization of piperidine derivatives and may require optimization for the specific substrate, this compound. All experiments should be conducted by trained personnel in a controlled laboratory setting.
References
- 1. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Piperidinobenzonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-Piperidinobenzonitrile. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) for the two primary synthetic routes to this compound.
Route 1: Synthesis from 2-Cyanophenol via a Triflate Intermediate
This two-step method involves the activation of the phenolic hydroxyl group of 2-cyanophenol as a triflate, followed by nucleophilic substitution with piperidine.
Experimental Protocol
Step 1: Synthesis of 2-Cyanophenyl trifluoromethanesulfonate
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-cyanophenol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (1.1 eq.) dropwise to the solution.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq.) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-cyanophenyl trifluoromethanesulfonate.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-cyanophenyl trifluoromethanesulfonate (1.0 eq.) in a suitable solvent such as dioxane or dimethylformamide (DMF).
-
Add piperidine (1.2-1.5 eq.) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting Guide: Synthesis from 2-Cyanophenol
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of 2-cyanophenyl triflate (Step 1) | 1. Incomplete reaction due to moisture. 2. Degradation of triflic anhydride. 3. Insufficient base. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use fresh or properly stored triflic anhydride. 3. Ensure the correct stoichiometry of triethylamine is used. |
| Formation of side products in Step 1 | 1. Reaction of triflic anhydride with the base. 2. Overheating of the reaction. | 1. Add triflic anhydride slowly at a low temperature (0 °C). 2. Maintain strict temperature control throughout the addition. |
| Low yield of this compound (Step 2) | 1. Incomplete substitution reaction. 2. Hydrolysis of the nitrile group. | 1. Increase the reaction time or temperature moderately. 2. Ensure anhydrous conditions during the reaction and work-up to minimize water presence. |
| Presence of unreacted 2-cyanophenyl triflate | Incomplete reaction. | 1. Increase the reaction time. 2. Use a slight excess of piperidine. 3. Ensure the reaction temperature is maintained at 90 °C. |
| Formation of 2-Piperidinobenzamide | Hydrolysis of the nitrile group during work-up or purification. | 1. Avoid strongly acidic or basic conditions during the work-up. 2. Use a neutral extraction and purification process. |
Frequently Asked Questions (FAQs): Synthesis from 2-Cyanophenol
Q1: Why is it necessary to convert 2-cyanophenol to a triflate?
A1: The hydroxyl group (-OH) of a phenol is a poor leaving group for nucleophilic aromatic substitution. By converting it to a triflate (-OTf), it becomes an excellent leaving group, facilitating the subsequent substitution reaction with piperidine.
Q2: What are the key safety precautions when working with triflic anhydride?
A2: Triflic anhydride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried before use.
Q3: Can other bases be used instead of triethylamine in Step 1?
A3: Yes, other non-nucleophilic organic bases such as pyridine or N,N-diisopropylethylamine (DIPEA) can be used. The choice of base can influence the reaction rate and side product formation.
Q4: What is the typical yield for this two-step synthesis?
A4: The reported yield for the second step of the reaction is around 70%. The overall yield will also depend on the efficiency of the first step (triflate formation).
Workflow Diagram: Synthesis from 2-Cyanophenol
Caption: Workflow for the synthesis of this compound from 2-Cyanophenol.
Route 2: Synthesis from 2-Halobenzonitrile by Nucleophilic Aromatic Substitution (SNAr)
This method involves the direct displacement of a halide (typically chloride or fluoride) from the aromatic ring by piperidine.
Experimental Protocol
-
In a sealed reaction vessel, dissolve 2-chlorobenzonitrile or 2-fluorobenzonitrile (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add piperidine (1.5-2.0 eq.) to the solution.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5 eq.).
-
Heat the reaction mixture to 100-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Collect the precipitated solid by filtration, or extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Guide: Synthesis from 2-Halobenzonitrile
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no reaction | 1. Insufficient temperature. 2. Inactive starting material. 3. Inappropriate solvent. | 1. Increase the reaction temperature. 2. Check the purity of the 2-halobenzonitrile. 3. Use a polar aprotic solvent like DMSO or DMF to facilitate the reaction. |
| Formation of 2-hydroxybenzonitrile | Presence of water in the reaction mixture, leading to hydrolysis of the starting material under basic conditions. | 1. Use anhydrous solvents and reagents. 2. Ensure the reaction is performed under an inert atmosphere. |
| Formation of 2-piperidinobenzamide | Hydrolysis of the nitrile group of the product during the reaction or work-up. | 1. Minimize the amount of water present. 2. Use milder work-up conditions, avoiding prolonged exposure to strong acids or bases. |
| Incomplete reaction | 1. Insufficient reaction time or temperature. 2. Steric hindrance. | 1. Prolong the reaction time or increase the temperature. 2. While less of an issue with piperidine, for bulkier amines, a more reactive starting material (e.g., 2-fluorobenzonitrile) may be required. |
Frequently Asked Questions (FAQs): Synthesis from 2-Halobenzonitrile
Q1: Which is a better starting material, 2-chlorobenzonitrile or 2-fluorobenzonitrile?
A1: In nucleophilic aromatic substitution reactions, fluoride is often a better leaving group than chloride due to the higher electronegativity of fluorine, which makes the carbon atom more electrophilic. Therefore, 2-fluorobenzonitrile may react faster or under milder conditions than 2-chlorobenzonitrile.
Q2: What is the role of the base in this reaction?
A2: The base (e.g., K₂CO₃) is used to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
Q3: Can this reaction be performed without a solvent?
A3: In some cases, using an excess of piperidine can serve as both the reactant and the solvent. However, using a high-boiling polar aprotic solvent is generally recommended for better solubility and temperature control.
Q4: What are the expected yields for this reaction?
A4: Yields for nucleophilic aromatic substitution reactions can vary widely depending on the specific substrates and reaction conditions. With optimization, yields of over 80% can often be achieved.
Logical Relationship Diagram: Key Factors in SNAr Synthesis
Caption: Factors influencing the outcome of the SNAr synthesis of this compound.
Summary of Quantitative Data
| Parameter | Route 1: From 2-Cyanophenol | Route 2: From 2-Halobenzonitrile |
| Typical Yield | ~70% (for the second step) | 60-90% (estimated) |
| Reaction Temperature | Step 1: 0 °C; Step 2: 90 °C | 100-150 °C |
| Reaction Time | Step 1: 1-2 hours; Step 2: 2-4 hours | 12-24 hours |
| Key Reagents | 2-Cyanophenol, Triflic Anhydride, Piperidine | 2-Chlorobenzonitrile/2-Fluorobenzonitrile, Piperidine, Base (e.g., K₂CO₃) |
| Common Side Products | Unreacted intermediates, hydrolysis products | Hydrolysis of starting material, hydrolysis of product |
how to improve the yield and purity of 2-Piperidinobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Piperidinobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized via a nucleophilic aromatic substitution reaction. The most common methods involve the reaction of piperidine with an activated benzonitrile derivative. The choice of starting material can influence reaction conditions and overall yield.
Common starting materials include:
-
2-Chlorobenzonitrile
-
2-Fluorobenzonitrile
The reaction is generally carried out in the presence of a base and a suitable solvent.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Purity of Starting Materials : Ensure the purity of your reactants, especially the piperidine and the halobenzonitrile. Impurities can lead to unwanted side reactions.[1]
-
Reaction Temperature : The reaction temperature is a critical parameter.[1] Excessively high temperatures might cause decomposition, while temperatures that are too low can lead to an incomplete reaction.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[1]
-
Choice of Base and Solvent : The selection of base and solvent can significantly affect the reaction rate and yield.[1][3] It is crucial to screen different combinations to find the optimal conditions for your specific substrate.
-
Moisture Content : The presence of water can potentially lead to side reactions. Using anhydrous solvents and reagents is advisable.[4]
Q3: I'm observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products?
A3: The formation of side products is a common challenge. In the synthesis of this compound, potential side reactions may include:
-
Hydrolysis of the Nitrile Group : Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Di-substitution : Although less likely due to steric hindrance, reaction at other positions on the benzene ring could occur under certain conditions.
-
Reaction with Impurities : Impurities in the starting materials can lead to a variety of unintended products.
To minimize side products, it is essential to optimize reaction conditions and use pure starting materials.[1]
Q4: What is the most effective method for purifying the final product?
A4: The choice of purification method depends on the nature of the impurities.
-
Recrystallization : This is a highly effective technique for purifying solid organic compounds.[5] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[5][6]
-
Column Chromatography : For complex mixtures or to remove impurities with similar solubility to the product, column chromatography is the preferred method.[7] Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for purity assessment.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Monitor progress with TLC to determine the point of maximum conversion.[1][7] |
| Suboptimal solvent or base. | Screen a variety of solvents (e.g., CH2Cl2, DMF, DMSO) and bases (e.g., Et3N, K2CO3, DBU).[3][9] | |
| Presence of moisture. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4] | |
| Low Purity (Multiple Spots on TLC) | Formation of side products. | Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Ensure the purity of starting materials.[1] |
| Inefficient purification. | For recrystallization, perform solubility tests to find the ideal solvent.[10] For chromatography, optimize the eluent system for better separation. | |
| Product "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Choose a solvent with a lower boiling point or use a mixed solvent system.[6] |
| The solution is cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chlorobenzonitrile
This protocol provides a general framework. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Chlorobenzonitrile
-
Piperidine
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 2-Chlorobenzonitrile (1.0 eq.) in anhydrous CH2Cl2 in a round-bottom flask, add Piperidine (1.2 eq.) and Triethylamine (1.5 eq.).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40°C for CH2Cl2).
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Stir the reaction for the specified time (e.g., 2-24 hours), monitoring the progress by TLC. A reported reaction time is 2 hours at 90°C, which suggests a higher boiling point solvent might have been used in that specific instance.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove triethylamine hydrochloride and excess piperidine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection : Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) to find a suitable one.[10] An ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimum amount of the chosen hot solvent until the solid just dissolves.[10][11]
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Cooling : Allow the solution to cool slowly and undisturbed to room temperature.[10] Slow cooling promotes the formation of purer crystals.[5] Subsequently, cool the flask in an ice-water bath to maximize crystal formation.[11]
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing : Rinse the crystals with a small amount of ice-cold solvent to wash away any remaining impurities.[10]
-
Drying : Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. vernier.com [vernier.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-6-piperidinobenzonitrile|CAS 1260649-11-3 [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
troubleshooting guide for the Buchwald-Hartwig amination of 2-halobenzonitriles
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the palladium-catalyzed Buchwald-Hartwig amination of 2-halobenzonitriles.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a 2-halobenzonitrile is resulting in a low yield. What are the most common causes?
Low yields in this reaction are often traced back to a few critical factors:
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Suboptimal Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is crucial. For electron-deficient aryl halides like 2-halobenzonitriles, bulky and electron-rich biarylphosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[1][2]
-
Ineffective Base: The base's strength and solubility are critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups.[2][3] Weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary but might require higher temperatures or longer reaction times.[2]
-
Oxygen or Moisture Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation.[4] Reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and reagents should be anhydrous.[2][5]
-
Poor Reactivity of the Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides, which are in turn less reactive than aryl iodides in the oxidative addition step.[6][7] Coupling of 2-chlorobenzonitriles often requires more active catalyst systems or higher temperatures.[6]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction, often competing with the desired C-N bond formation.[1] It can arise from β-hydride elimination from the palladium-amido complex. To minimize this:
-
Ligand Choice: Employing sterically hindered ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[1]
-
Base Selection: The choice of base can influence the rate of competing pathways. Screening different bases may be necessary.
-
Amine Stoichiometry: Using a slight excess of the amine can help favor the desired amination pathway.
Q3: Can the ortho-nitrile group on the benzonitrile substrate interfere with the reaction?
Yes, the cyano group can potentially influence the reaction in several ways:
-
Electronic Effects: The electron-withdrawing nature of the nitrile group activates the aryl halide towards oxidative addition.
-
Coordination to Palladium: The nitrogen of the nitrile group could potentially coordinate to the palladium center, which might inhibit or alter the catalytic cycle. This makes the choice of a bulky ligand, which can sterically block this interaction, even more critical.
-
Side Reactions: While less common, under certain conditions, the nitrile group could potentially undergo side reactions, although this is not a widely reported issue in standard Buchwald-Hartwig aminations.
Q4: Which ligands are most effective for the amination of 2-halobenzonitriles?
The selection of the ligand is highly dependent on the specific amine and halide. However, for challenging substrates like 2-halobenzonitriles, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most successful.[1] Commonly used ligands include:
-
XPhos: A versatile and highly active ligand for a broad range of amines and aryl chlorides/bromides.[8]
-
BrettPhos: Particularly effective for coupling primary amines.[4]
-
Josiphos-type ligands: These have shown high turnover numbers, especially for coupling aryl chlorides.[9]
-
DavePhos: Another effective biarylphosphine ligand.[10]
Screening a panel of ligands is often the most effective strategy to identify the optimal choice for a specific substrate combination.[11]
Troubleshooting Guide
Issue: Reaction Fails or Stalls
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a palladium precatalyst (e.g., G3 or G4 palladacycles) or ensure complete reduction of Pd(II) source (e.g., Pd(OAc)₂).[2][12] | Precatalysts provide a more reliable and efficient generation of the active Pd(0) species. In situ reduction can be unreliable.[6] |
| Poor Reagent Quality | Use fresh, high-purity amine and base. Ensure the base has not been deactivated by atmospheric CO₂ or moisture. | Impurities can poison the catalyst. Bases like NaOtBu are hygroscopic and can degrade upon storage. |
| Inadequate Temperature | Increase the reaction temperature in increments of 10-20 °C. | Challenging substrates, especially aryl chlorides or reactions with weaker bases, often require higher thermal energy to proceed at a reasonable rate.[2][12] |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Avoid chlorinated solvents, acetonitrile, or pyridine.[2][13] | Water and oxygen deactivate the catalyst. Coordinating solvents can bind to the palladium center and inhibit catalysis.[2] |
Issue: Formation of Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Aryl Halide | Decrease catalyst loading or switch to a different ligand. | Side reactions like the formation of biaryls can occur at high catalyst concentrations or with less selective ligands. |
| Decomposition of Substrate/Product | Lower the reaction temperature and/or screen milder bases (e.g., K₃PO₄, Cs₂CO₃). | Some substrates or products may not be stable under strongly basic conditions or at high temperatures.[2] |
| Reaction with Solvent | Use a non-reactive solvent like toluene, dioxane, or THF.[14] | Some solvents can participate in side reactions under catalytic conditions. |
Experimental Protocols
General Protocol for Ligand Screening in the Amination of 2-Chlorobenzonitrile
This protocol provides a starting point for optimizing the reaction. It is designed to be carried out in parallel in a multi-well reaction block.
Materials:
-
2-Chlorobenzonitrile
-
Primary or Secondary Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Selected phosphine ligands (e.g., XPhos, SPhos, BrettPhos) if not using a precatalyst with the ligand incorporated.
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, add 2-chlorobenzonitrile (1.0 equiv.), the palladium precatalyst (e.g., 2 mol %), and the base (e.g., NaOtBu, 1.5 equiv.) to each reaction vial.
-
Reagent Addition: To each vial, add anhydrous toluene (to achieve a concentration of ~0.5 M) followed by the amine (1.2 equiv.).
-
Reaction: Seal the vials and place them in a preheated reaction block at 100 °C. Stir for 12-24 hours.
-
Analysis: After cooling to room temperature, quench the reaction with a small amount of water. Dilute with a suitable solvent (e.g., ethyl acetate), and analyze the crude mixture by GC-MS or LC-MS to determine conversion and yield.
Table 1: Example Ligand/Base Screening Conditions
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | 2-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.5) | Toluene | 100 | 18 |
| 2 | 2-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2.5) | NaOtBu (1.5) | Toluene | 100 | 18 |
| 3 | 2-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2.0) | Dioxane | 110 | 24 |
| 4 | 2-Bromobenzonitrile | Aniline | Pd(OAc)₂ (2) | SPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 |
Note: This table represents typical starting conditions for optimization experiments. Actual yields will vary.
Visual Guides
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. youtube.com [youtube.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
identifying and removing by-products from 2-Piperidinobenzonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-piperidinobenzonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory and industrial synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, 2-chlorobenzonitrile is reacted with piperidine, typically in the presence of a base and a suitable solvent. The piperidine acts as a nucleophile, displacing the chloride from the aromatic ring.
Q2: What are the most common impurities I should expect in my crude product?
A2: The crude reaction mixture is likely to contain a variety of impurities, including:
-
Unreacted Starting Materials: Residual 2-chlorobenzonitrile and piperidine are common.
-
Hydrolysis Products: If water is present in the reaction, the nitrile group of either the starting material or the product can be hydrolyzed. This can lead to the formation of 2-(piperidin-1-yl)benzamide and subsequently 2-(piperidin-1-yl)benzoic acid. Under basic conditions, the starting material, 2-chlorobenzonitrile, may also hydrolyze to 2-hydroxybenzonitrile.
-
Solvent Adducts: Depending on the solvent and reaction conditions, side reactions involving the solvent may occur.
-
Thermal Degradation Products of Piperidine: At elevated temperatures, piperidine can undergo thermal degradation, leading to a complex mixture of by-products.[1]
Q3: What analytical techniques are recommended for identifying impurities in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile impurities, such as unreacted starting materials and low molecular weight by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for determining the purity of the final product and quantifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural elucidation of the desired product and any isolated by-products. It can provide detailed information about the molecular structure of impurities.
-
Infrared (IR) Spectroscopy: IR can be used to identify the presence of key functional groups, which can help in the characterization of by-products (e.g., the appearance of a carbonyl stretch indicating amide or carboxylic acid formation).
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Below is a table outlining potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Increase Reaction Temperature: Gradually increase the temperature, but be mindful of potential side reactions and the boiling points of your solvent and reactants. - Use a More Effective Base: A stronger, non-nucleophilic base may be required to facilitate the reaction. |
| Side Reactions | - Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of the nitrile group. Use dry solvents and reagents. - Optimize Temperature: High temperatures can promote the degradation of piperidine and other side reactions.[1] Experiment with lower temperatures for a longer duration. - Choose an Inert Solvent: The solvent should be inert to the reactants and reaction conditions. |
| Loss During Work-up | - Optimize Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of the product into the organic phase. - Minimize Emulsion Formation: If emulsions form during extraction, adding brine or filtering through celite can help break them. |
Issue 2: Presence of Significant Amounts of 2-(piperidin-1-yl)benzamide in the Product
Question: My final product is contaminated with a significant amount of 2-(piperidin-1-yl)benzamide. How is this formed and how can I remove it?
Answer: The presence of 2-(piperidin-1-yl)benzamide is a result of the hydrolysis of the nitrile group in your product, this compound. This is a common side reaction if water is present in the reaction mixture, especially under basic or acidic conditions used during the reaction or work-up.
Identification and Removal Protocol:
-
Identification:
-
The amide by-product will have a different retention time in GC and HPLC compared to the nitrile.
-
In the ¹H NMR spectrum, you will observe the appearance of broad N-H protons and a shift in the aromatic protons' signals.
-
The IR spectrum will show a characteristic C=O stretch for the amide group.
-
-
Removal:
-
Aqueous Wash: During the work-up, a wash with a dilute acid solution (e.g., 1M HCl) will protonate the basic piperidine nitrogen of both the product and the amide, but the amide may have different solubility characteristics. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will neutralize the product.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the more polar amide by-product from the less polar nitrile product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should provide good separation.
-
Issue 3: Unreacted 2-Chlorobenzonitrile is Difficult to Remove
Question: I am having trouble removing unreacted 2-chlorobenzonitrile from my final product. What is the best way to achieve this?
Answer: Unreacted 2-chlorobenzonitrile can be challenging to remove due to its similar polarity to the product.
Purification Protocol:
-
Reaction Optimization: The most effective approach is to drive the reaction to completion to minimize the amount of unreacted starting material. Consider using a slight excess of piperidine.
-
Purification:
-
Distillation: If the boiling points of this compound and 2-chlorobenzonitrile are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective. You may need to screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Column Chromatography: As with the amide by-product, careful column chromatography can separate the product from the starting material.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₂H₁₄N₂ | 186.26 | ~122-125 (at 1 mmHg) | N/A |
| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 232 | 43-46 |
| Piperidine | C₅H₁₁N | 85.15 | 106 | -9 |
| 2-(piperidin-1-yl)benzamide | C₁₂H₁₆N₂O | 204.27 | N/A | N/A |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific laboratory setup and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzonitrile (1 equivalent), piperidine (1.2 equivalents), and a suitable high-boiling point solvent (e.g., DMF, DMSO, or NMP). Add a non-nucleophilic base such as potassium carbonate (2 equivalents).
-
Reaction: Heat the reaction mixture to 100-150 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships of the main reaction and potential side reactions.
References
optimizing catalyst and ligand for the synthesis of 2-arylpiperidines
Welcome to the technical support center for the synthesis of 2-arylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important pharmaceutical scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of 2-arylpiperidines?
A1: Several effective strategies have been developed for the enantioselective synthesis of 2-arylpiperidines. The choice of method often depends on the desired stereochemistry, available starting materials, and scalability. Key approaches include:
-
Kinetic Resolution: This technique employs a chiral reagent to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material. A common method involves the use of a chiral base like n-BuLi with a chiral ligand such as (-)-sparteine for the asymmetric deprotonation of N-Boc-2-arylpiperidines.[1][2]
-
Catalytic Asymmetric Hydrogenation: This method involves the direct, enantioselective reduction of a suitable precursor, such as a 2-arylpyridine or a pyridinium salt, using a chiral catalyst.[3][4] Iridium and rhodium catalysts with chiral phosphine ligands are often employed.
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Negishi coupling can be used to form the C2-aryl bond. This involves the coupling of an organozinc reagent derived from a piperidine with an aryl halide, catalyzed by a palladium complex with a suitable phosphine ligand.[5]
-
Rhodium-Catalyzed Asymmetric Reactions: These include asymmetric 1,4-additions of arylboronic acids to dihydropyridinones and rhodium-catalyzed [2+2+2] cycloadditions.[6][7]
-
Chiral Auxiliary-Mediated Synthesis: This classical approach uses a chiral auxiliary to direct the stereoselective introduction of the aryl group. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.[3]
-
Synthesis from Chiral Lactams: Chiral bicyclic lactams, formed from the cyclodehydration of aryl-delta-oxoacids with a chiral amine, can serve as precursors for the enantioselective synthesis of 2-arylpiperidines.[8][9]
Q2: How do I choose the right catalyst and ligand for my reaction?
A2: The optimal catalyst and ligand combination is highly dependent on the specific reaction and substrate. For palladium-catalyzed Negishi coupling, sterically demanding and electron-rich phosphine ligands like tri-tert-butylphosphine can be effective.[5][10] In rhodium-catalyzed asymmetric additions, bisphosphine ligands such as (S)-Segphos have shown high efficiency and enantioselectivity.[11][12] For asymmetric hydrogenations, iridium catalysts paired with chiral ligands like (R)-MeO-BoQPhos are often used.[3] It is recommended to consult the literature for specific examples that closely match your substrate and desired transformation and to perform initial screening of a small set of promising ligands.
Q3: I am observing low enantioselectivity in my asymmetric synthesis. What are the potential causes?
A3: Low enantioselectivity can stem from several factors:
-
Suboptimal Ligand: The chiral ligand may not be providing a sufficiently differentiated energetic barrier for the formation of the two enantiomers. Screening different ligands is often necessary.
-
Incorrect Catalyst Precursor: The choice of metal precursor can influence the active catalytic species.
-
Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Running the reaction at a lower temperature often, but not always, improves enantiomeric excess.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and affect stereochemical outcomes.
-
Substrate Control: The inherent structure of your substrate may not be well-matched with the chosen catalytic system, leading to poor stereochemical induction.
Q4: What is the role of the Boc protecting group in many of these syntheses?
A4: The N-Boc (tert-butyloxycarbonyl) protecting group is frequently used for several reasons:
-
It activates the adjacent C-H bond for deprotonation, which is a key step in methods like kinetic resolution and Negishi coupling.
-
It can influence the conformation of the piperidine ring and the stereochemical outcome of reactions.
-
It is generally stable under a variety of reaction conditions but can be readily removed under acidic conditions at the end of the synthesis.
Troubleshooting Guides
Problem 1: Low or no yield in Palladium-Catalyzed Negishi Cross-Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are of high purity and handled under an inert atmosphere to prevent decomposition. Consider using a pre-formed, air-stable palladium precatalyst. |
| Poor Organozinc Reagent Formation | Verify the quality of the organolithium reagent used for the initial deprotonation. Ensure the transmetalation with the zinc salt (e.g., ZnCl₂) proceeds to completion. In situ formation of the organozinc reagent is often crucial. |
| Inappropriate Ligand | The chosen phosphine ligand may not be suitable for the specific substrates. For Negishi couplings of this type, bulky, electron-rich ligands such as tri-tert-butylphosphine are often effective.[5] |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time. While some couplings proceed at room temperature, others may require heating. Ensure the solvent is anhydrous, as water can quench the organometallic reagents. |
| Substrate Issues | The aryl halide may be unreactive. Consider switching from an aryl chloride to a more reactive aryl bromide or iodide. Steric hindrance on either coupling partner can also impede the reaction. |
Problem 2: Poor Enantioselectivity in Kinetic Resolution with n-BuLi/(-)-sparteine
| Potential Cause | Troubleshooting Steps |
| Impurities in Reagents | Use freshly titrated n-BuLi and high-purity (-)-sparteine. Impurities can interfere with the formation of the chiral complex. |
| Incorrect Stoichiometry | The ratio of n-BuLi to the chiral ligand is critical. A slight excess of the ligand is often used. The amount of the chiral base relative to the racemic substrate determines the extent of the resolution. |
| Suboptimal Temperature | These reactions are typically run at low temperatures (e.g., -78 °C) to maximize selectivity. Ensure proper temperature control throughout the reaction. |
| Premature Quenching | Ensure the resolution reaction has proceeded for the optimal amount of time before quenching. Monitoring the reaction by TLC or LC-MS can be helpful. |
| Ligand-Substrate Mismatch | While (-)-sparteine is effective for a range of 2-arylpiperidines, it may not be optimal for all substrates. If possible, consider screening other chiral ligands. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of 2-Arylpiperidines
| Method | Catalyst/Reagent | Ligand | Yield (%) | Enantioselectivity (er or ee) | Reference |
| Kinetic Resolution | n-BuLi | (-)-sparteine | 39-48 | up to 97:3 er | [1][2] |
| Catalytic Asymmetric Hydrogenation | [Ir(COD)Cl]₂ | (R)-MeO-BoQPhos | >95 | 90:10 er (80% ee) | [3] |
| Rh-Catalyzed Asymmetric 1,4-Addition | [Rh(cod)(OH)]₂ | (S)-Segphos | 81 | 96% ee | [11][12] |
| Pd-Catalyzed Negishi Coupling | Pd(OAc)₂ | t-Bu₃P·HBF₄ | Varies | Not enantioselective in this example | [5] |
Experimental Protocols
Protocol 1: Kinetic Resolution of N-Boc-2-phenylpiperidine using n-BuLi/(-)-sparteine
This protocol is adapted from the work of Cochrane et al.[13]
Materials:
-
Racemic N-Boc-2-phenylpiperidine
-
(-)-sparteine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous toluene
-
Electrophile (e.g., methyl chloroformate)
-
Saturated aqueous NH₄Cl solution
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add anhydrous toluene and cool to -78 °C.
-
Add (-)-sparteine (0.55 equivalents) to the cooled solvent.
-
Slowly add n-BuLi (0.5 equivalents) to the solution and stir for 20 minutes to form the chiral base complex.
-
Add a solution of racemic N-Boc-2-phenylpiperidine (1.0 equivalent) in anhydrous toluene dropwise to the chiral base solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 1-4 hours), monitoring by TLC or LC-MS.
-
Quench the reaction by adding the chosen electrophile (e.g., methyl chloroformate).
-
Allow the reaction to warm to room temperature and then quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the unreacted, enantiomerically enriched starting material from the derivatized product.
-
Determine the enantiomeric ratio of the recovered starting material by chiral HPLC.
Protocol 2: Palladium-Catalyzed Negishi Coupling for the Synthesis of N-Boc-2-arylpiperidine
This protocol is based on the procedure described by Coldham and coworkers.[5]
Materials:
-
N-Boc-piperidine
-
sec-Butyllithium (s-BuLi)
-
TMEDA (N,N,N',N'-tetramethylethylenediamine)
-
Anhydrous zinc chloride (ZnCl₂)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous THF
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve N-Boc-piperidine (1.2 equivalents) and TMEDA (1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Add s-BuLi (1.1 equivalents) dropwise and stir the solution at -78 °C for 1 hour to generate the 2-lithiopiperidine species.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.3 equivalents) in anhydrous THF.
-
Transfer the 2-lithiopiperidine solution via cannula to the ZnCl₂ solution at -78 °C to perform the transmetalation. Allow the mixture to warm to room temperature and stir for 1 hour.
-
In another flask, add Pd(OAc)₂ (catalytic amount, e.g., 2-5 mol%) and t-Bu₃P·HBF₄ (catalytic amount, e.g., 4-10 mol%) under argon.
-
Add the aryl bromide (1.0 equivalent) to the flask containing the catalyst.
-
Transfer the prepared organozinc reagent solution to the flask containing the catalyst and aryl bromide via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield issues.
References
- 1. Synthesis and kinetic resolution of N-Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and kinetic resolution of N-Boc-2-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
Technical Support Center: Purification of 2-Piperidinobenzonitrile using Column Chromatography
Welcome to the technical support center for the purification of 2-Piperidinobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the column chromatography of this compound and related compounds is silica gel.[1] Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is a suitable choice for flash chromatography, which allows for a faster and more efficient separation.
Q2: How do I choose an appropriate mobile phase (solvent system) for the purification of this compound?
A2: A good starting point for selecting a mobile phase is to use a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[2][3] The polarity of the solvent system can be adjusted by changing the ratio of these two solvents. It is highly recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation of this compound from its impurities. An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for effective separation on a column.[1]
Q3: My compound, this compound, is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If this compound is not moving from the baseline, it indicates that the mobile phase is not polar enough to elute the compound from the silica gel. You can try adding a small percentage of a more polar solvent, such as methanol or dichloromethane, to your ethyl acetate/hexane mixture. Start with a low percentage (e.g., 1-5%) and gradually increase it while monitoring the separation on a TLC plate.
Q4: I am observing co-elution of my product with an impurity. How can I improve the separation?
A4: Co-elution of compounds with similar polarities can be challenging. Here are a few strategies to improve separation:
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Optimize the Mobile Phase: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Gradient Elution: Instead of using a constant solvent ratio (isocratic elution), a gradient elution can be employed. Start with a less polar solvent mixture to elute the less polar impurities, and then gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities on the column.
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.
-
Sample Loading: Ensure that the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to poor separation.
Q5: What are the potential sources of impurities in a synthesis of this compound?
A5: Impurities can arise from several sources, including unreacted starting materials (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile and piperidine), by-products from side reactions, or degradation of the product. The specific impurities will depend on the synthetic route used. It is crucial to analyze the crude product by techniques like TLC, LC-MS, or NMR to identify the number and nature of the impurities before attempting purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No compound eluting from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If using hexane/ethyl acetate, increase the percentage of ethyl acetate. |
| Compound may have degraded on the silica gel. | Check the stability of your compound on a silica TLC plate. If it degrades, consider using a different stationary phase like alumina or deactivated silica gel. | |
| Compound elutes too quickly (with the solvent front) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation (bands are overlapping) | Inappropriate mobile phase. | Perform TLC with various solvent systems to find one that gives better separation. |
| Column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Streaking or tailing of the compound band | Sample is not sufficiently soluble in the mobile phase. | Add a small amount of a more polar solvent to the mobile phase in which your compound is more soluble. |
| The silica gel is too acidic for the compound. | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the silica gel. | |
| Cracks appearing in the silica bed | The column has run dry. | Never let the solvent level drop below the top of the stationary phase. |
| Heat generated from the solvent mixing with the silica gel. | Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude sample.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (analytical grade)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Preparation of the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be pourable but not too dilute.
-
Carefully pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to be absorbed into the silica gel by draining a small amount of solvent.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock and applying gentle air pressure if conducting flash chromatography.
-
Collect fractions in separate test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 Hexane:Ethyl Acetate) to elute the compounds of interest.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography of this compound
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Starting) | Hexane:Ethyl Acetate (95:5 to 90:10 v/v) |
| Elution Mode | Isocratic or Gradient |
| Detection Method | TLC with UV visualization (254 nm) |
| Target Rf (on TLC) | ~0.3 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
preventing the formation of over-arylated piperidine byproducts
Welcome to the technical support center for controlling selectivity in piperidine arylation reactions. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of common over-arylated piperidine byproducts.
Frequently Asked Questions (FAQs)
Q1: What is "over-arylation" of piperidine?
Over-arylation refers to the addition of more than one aryl group to the piperidine ring during a cross-coupling reaction. This can manifest as N,N-diarylation (if the nitrogen is part of the coupling) or, more commonly in C-H activation contexts, as bis-arylation at two different C-H bonds (e.g., at both α-positions). This side reaction consumes the desired mono-arylated product and leads to purification challenges due to the similar properties of the mono- and bis-arylated compounds.[1]
Q2: What is the primary cause of over-arylation in my Buchwald-Hartwig or C-H activation reaction?
The primary cause is that the mono-arylated piperidine product, once formed, can successfully re-enter the catalytic cycle and react a second time. This is often competitive with the initial arylation of the starting material. Factors that influence this include the relative reactivity of the starting material versus the mono-arylated product, steric hindrance around the reactive site, and the reaction conditions employed.
Q3: How does the choice of ligand affect selectivity?
The ligand is critical for controlling selectivity. Bulky ligands on the metal catalyst (e.g., palladium) can create a sterically hindered environment that favors the coupling of the smaller, un-arylated piperidine and disfavors the coupling of the bulkier mono-arylated product.[2] For C-H arylations, ligand choice can also dictate the position of the arylation (e.g., α vs. β).[3][4]
Q4: Can the base I use contribute to byproduct formation?
Yes, the choice and strength of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) can facilitate high reaction rates but may be incompatible with sensitive functional groups.[5] Weaker bases (e.g., K₃PO₄, Cs₂CO₃) offer better functional group tolerance and can sometimes modulate the reactivity to reduce byproduct formation, though they may require higher catalyst loadings or longer reaction times.[5]
Troubleshooting Guide: High Levels of Di-arylated Byproduct
If you are observing significant amounts of di-arylated piperidine in your reaction mixture, consult the following troubleshooting steps.
Problem: Mono-arylated product is consumed to form a di-arylated byproduct.
This is a common issue in both N-arylation and C-H arylation reactions. The troubleshooting approach involves modifying reaction parameters to sterically or electronically disfavor the second arylation event.
Logical Workflow for Troubleshooting Over-arylation
Caption: A logical workflow for troubleshooting the formation of over-arylated piperidine byproducts.
Solution 1: Modify Catalyst Ligand or Directing Group
The most effective strategy is often to introduce steric hindrance that prevents the second arylation.
-
For N-Arylation (Buchwald-Hartwig type): Switch to a bulkier phosphine ligand. Ligands like BrettPhos are specifically designed to prevent the over-arylation of primary amines, a mechanistically similar problem.[2]
-
For C-H Arylation: If using a directing group strategy, modifying the directing group to be more sterically demanding can effectively block the second arylation. For instance, substituting a pyridine directing group with a bulky trifluoromethyl group has been shown to be crucial for achieving selective mono-arylation.[1]
Solution 2: Adjust Reaction Conditions
Fine-tuning the reaction parameters can disfavor the undesired pathway.
-
Temperature: Lower the reaction temperature. Over-arylation may have a higher activation energy, and reducing the temperature can slow this competing reaction more significantly than the desired mono-arylation.
-
Base Selection: Switch from a strong base (e.g., NaOtBu) to a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃). This can decrease the overall reaction rate and improve selectivity.[5]
-
Catalyst Loading: Counterintuitively, sometimes a lower catalyst loading can improve selectivity by ensuring the reaction does not proceed too quickly. However, in other cases, highly active catalysts at low loadings are preferred. Screening is necessary.
Data on Selectivity Control
The choice of directing group and reaction conditions significantly impacts the ratio of mono- to bis-arylated products. The following tables provide examples from the literature.
Table 1: Effect of Directing Group on Ru-Catalyzed α-Arylation Selectivity (Data derived from studies on saturated N-heterocycles)
| N-Heterocycle | Directing Group on Nitrogen | Mono-arylated Product | Bis-arylated Byproduct | Reference |
| Piperidine | Pyridin-2-yl | Mixture Obtained | Mixture Obtained | [6] |
| Piperidine | 3-(Trifluoromethyl)pyridin-2-yl | 60% Yield | Not Observed | [1] |
| Pyrrolidine | 3-(Trifluoromethyl)pyridin-2-yl | 49% Yield | Detected (ratio 1:0.35) | [1] |
Table 2: Influence of Reaction Parameters on Pd-Catalyzed C(4)-Arylation of N-Boc-Piperidine (Data adapted from optimization studies)
| Base | Additive (Acid) | Temperature (°C) | Mono-arylated Yield (%) | Notes | Reference |
| Ag₂CO₃ | PivOH | 110 | 38 | Initial conditions | [7] |
| CsOAc | PivOH | 110 | 47 | Improved yield, but C4-isomer observed | [7] |
| K₂CO₃ | PivOH | 110 | 66 | High yield and selectivity | [7] |
| K₂CO₃ | PivOH | 130 | 62 | Higher temp did not improve yield | [7] |
Key Reaction Mechanisms
Understanding the reaction mechanism can help diagnose issues. Over-arylation occurs when the product of the first catalytic cycle successfully competes with the starting material.
Catalytic Cycle for Buchwald-Hartwig Amination & Competing Over-Arylation
Caption: The catalytic cycle for Buchwald-Hartwig amination, showing the desired product formation and the competing pathway leading to over-arylation.
Experimental Protocols
General Protocol for Selective Mono-N-Arylation of Piperidine
This protocol is a starting point based on modern Buchwald-Hartwig conditions designed to favor mono-arylation.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., G3 BrettPhos, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Substrate Addition: Through the septum, add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL). Finally, add the piperidine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (start by screening at 80-100 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC to check for the consumption of starting material and the formation of mono- and di-arylated products.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residue. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to isolate the desired mono-arylated piperidine.
Note: If over-arylation is observed, refer to the troubleshooting guide to modify this protocol (e.g., change ligand, base, or temperature). Always ensure reagents are pure and solvents are anhydrous and degassed, as organometallic reactions can be sensitive.[8]
References
- 1. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
analytical methods for detecting impurities in 2-Piperidinobenzonitrile samples
Welcome to the technical support center for the analytical characterization of 2-Piperidinobenzonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analysis of this compound samples for impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting impurities in this compound?
A1: The most common and effective techniques for impurity profiling of pharmaceutical compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HPLC is widely used for separating non-volatile and thermally sensitive impurities.[1] GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[4][5] NMR spectroscopy is a powerful tool for the structural elucidation and quantification of unknown impurities.[6]
Q2: What types of impurities should I expect in a this compound sample?
A2: While specific impurities depend on the synthetic route and storage conditions, you can generally anticipate three main categories:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, or degradation products.[3] For this compound, potential impurities could include unreacted piperidine or 2-fluorobenzonitrile, or by-products from side reactions.
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[3]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process are a common type of impurity.[3]
Q3: My HPLC chromatogram shows unexpected peaks. How can I identify them?
A3: Unexpected peaks in an HPLC chromatogram can be investigated by coupling the HPLC system to a mass spectrometer (LC-MS).[7] LC-MS provides molecular weight information for the unknown peaks, which is a critical first step in their identification.[3] Further structural elucidation can be achieved by isolating the impurity using preparative HPLC and then analyzing it by NMR and other spectroscopic techniques.
Q4: I am having trouble with the quantification of a known impurity. What could be the issue?
A4: Inaccurate quantification can stem from several factors. Ensure your method is properly validated for linearity, accuracy, and precision.[8] Check for co-elution of the impurity with another component by adjusting the mobile phase composition or gradient.[9] Ensure the stability of both your sample and standard solutions. Degradation can lead to lower than expected concentrations. Finally, verify the purity and accuracy of your reference standard.
Q5: Can I use NMR to determine the purity of my this compound sample?
A5: Yes, quantitative NMR (qNMR) is an excellent method for purity determination.[6] It is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard for each impurity.[10] By integrating the signals of this compound and comparing them to the integrals of a certified internal standard of known concentration, the absolute purity can be determined.[6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks in Chromatogram | Detector lamp is off. | Turn on the detector lamp.[11] |
| No mobile phase flow. | Check the mobile phase level, ensure all tubing is properly connected, and purge the pump.[11] | |
| Incorrect sample injection. | Verify the autosampler is functioning correctly and that the sample vial contains sufficient volume.[11] | |
| Ghost Peaks | Contaminated mobile phase or injection of air. | Prepare fresh mobile phase and ensure proper degassing.[11] Check the syringe for air bubbles. |
| Peak Tailing or Fronting | Column overload. | Dilute the sample. |
| Column deterioration. | Replace the column with a new one. | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Fluctuating Baseline | Air bubbles in the system. | Degas the mobile phase and purge the pump.[11] |
| Pump seals are worn. | Replace the pump seals.[11] | |
| Inconsistent mobile phase mixing. | Hand-mix the mobile phase before use if using a gradient mixer.[11] |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape | Active sites in the inlet liner or column. | Deactivate the inlet liner or use a new, deactivated liner. Condition the column according to the manufacturer's instructions. |
| Co-elution with another compound. | Optimize the oven temperature program to improve separation.[1] | |
| Low Signal Intensity | Leak in the system. | Check for leaks at all fittings using an electronic leak detector. |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. | |
| Mass Spectrum Doesn't Match Library | Background interference. | Check for and eliminate sources of contamination in the carrier gas, sample, or system. |
| Incorrect mass calibration. | Recalibrate the mass spectrometer. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Protocol 3: Quantitative ¹H-NMR for Purity Assessment
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure accurate integration.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the appropriate formula, taking into account the molecular weights, number of protons for each integrated signal, and the weights of the sample and internal standard.
-
Data Presentation
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.002 - 0.01 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.008 - 0.05 µg/mL[1] |
| Accuracy (Recovery %) | 90% - 110%[1] |
| Precision (RSD %) | < 5% |
Table 2: Comparison of Analytical Techniques for Impurity Detection
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Quantification of known and unknown non-volatile impurities. | Robust, reproducible, and widely available. | May not identify unknown impurities without a reference standard. |
| LC-MS | Identification and quantification of non-volatile impurities. | Provides molecular weight information for unknown compounds.[12] | More complex and expensive than HPLC-UV. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and excellent for residual solvents.[1] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H-NMR | Structural elucidation and absolute quantification of purity. | Provides detailed structural information and is a primary method for quantification.[10] | Lower sensitivity compared to chromatographic methods.[10] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for the identification of an unknown impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Poor Solubility of 2-Piperidinobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Piperidinobenzonitrile in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is limited in publicly available literature, its solubility profile can be predicted based on its structural components: a polar piperidine ring and a moderately polar benzonitrile group. The piperidine nitrogen is basic and can be protonated in acidic media, which would increase its aqueous solubility.[1] Generally, it is expected to have low solubility in water and nonpolar aliphatic solvents, with moderate to good solubility in polar aprotic and some polar protic organic solvents.[2][3][4]
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Poor solubility can be attributed to a mismatch between the polarity of this compound and the chosen solvent. Other factors include the crystalline nature of the solid, temperature, and the presence of impurities. "Like dissolves like" is a fundamental principle; a polar solvent will generally dissolve a polar solute, and a non-polar solvent will dissolve a non-polar solute.
Q3: What are the initial, simple steps I can take to improve the solubility of this compound?
A3: Initial steps to improve solubility include:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities to find a more suitable medium for your reaction.
-
Temperature Adjustment: Gently heating the mixture can increase the solubility of many compounds. However, be cautious of potential degradation of your starting material or reagents.
-
pH Modification: If your reaction conditions allow, adjusting the pH might enhance solubility, especially in aqueous or protic media, due to the basic nature of the piperidine moiety.[1]
Q4: What are more advanced techniques if simple methods fail?
A4: If basic methods are insufficient, you can explore techniques such as using cosolvents, preparing a solid dispersion, or employing surfactants to enhance solubility.[5] These methods are detailed in the troubleshooting guide below.
Troubleshooting Guides
Issue: this compound Crashes Out of Solution During Reaction
Possible Cause: Changes in the reaction mixture's composition or temperature are altering the solubility of your starting material. The formation of a product could also change the overall polarity of the solvent system, causing the starting material to precipitate.
Solutions:
-
Monitor Temperature: Ensure the reaction temperature is maintained consistently. Unexpected cooling can cause precipitation.
-
Gradual Addition of Reagents: Add reagents slowly to the reaction mixture to avoid sudden changes in polarity that might cause the compound to crash out.
-
Use a Cosolvent: Introduce a small amount of a cosolvent in which this compound is highly soluble. This can help maintain its concentration in the solution phase.[6][7]
Issue: Low Reaction Yield Due to Poor Solubility
Possible Cause: A significant portion of the this compound is not in solution and thus is unavailable to react, leading to a low conversion rate.
Solutions:
-
Increase Solvent Volume: While not always ideal, increasing the amount of solvent can help to dissolve more of the reactant.
-
Employ Solubility Enhancement Techniques:
-
Cosolvency: Add a miscible solvent in which this compound has high solubility.[6]
-
Solid Dispersion: Prepare a solid dispersion of this compound with a water-soluble carrier. This can improve its dissolution rate in the reaction medium.[8][9]
-
Surfactants: Introduce a surfactant to create micelles that can encapsulate the reactant and bring it into the solution phase.[10]
-
Predicted Solubility Data
The following table provides a predicted qualitative and quantitative solubility profile for this compound in common organic solvents. This data is an estimation based on the known solubilities of its parent structures, piperidine and benzonitrile, and should be confirmed experimentally.[4][11][12][13]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The molecule has polar functional groups, but the overall structure is largely non-polar. |
| Methanol, Ethanol | Soluble | The alcohol can hydrogen bond with the piperidine nitrogen and solvate the polar nitrile group. | |
| Polar Aprotic | Acetone, Acetonitrile | Very Soluble | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful polar aprotic solvent capable of dissolving many poorly soluble compounds.[3] | |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic ring of the solvent can interact with the benzonitrile moiety. |
| Chlorinated | Dichloromethane (DCM) | Very Soluble | A versatile solvent with moderate polarity that can dissolve a wide range of organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors for the piperidine N-H (if protonated) and solvate the molecule. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble | The nonpolar nature of these solvents is not ideal for solvating the polar functional groups of this compound.[13] |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, acetone, toluene, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[14]
-
-
Record your observations for each solvent.
Protocol 2: Using a Cosolvent to Enhance Solubility
Objective: To increase the concentration of this compound in a reaction mixture using a cosolvent.
Materials:
-
This compound
-
Primary reaction solvent
-
Cosolvent (a solvent in which this compound is highly soluble)
-
Reaction vessel
Procedure:
-
Determine the primary reaction solvent based on the reaction requirements.
-
From your qualitative solubility tests, select a cosolvent in which this compound is very soluble and that is miscible with the primary solvent.
-
In the reaction vessel, dissolve the this compound in a minimal amount of the cosolvent.
-
Slowly add the primary reaction solvent to the desired total reaction volume while stirring.
-
If the compound remains in solution, proceed with the addition of other reagents. If precipitation occurs, a different cosolvent or a higher ratio of cosolvent may be necessary.[6]
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
A water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A volatile organic solvent in which both the compound and carrier are soluble (e.g., ethanol, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:5, 1:10 by weight) in the chosen organic solvent in a round-bottom flask.
-
Once completely dissolved, remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the walls of the flask.
-
Further dry the solid dispersion under high vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask. The resulting powder can be used directly in the reaction.[9]
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Logical selection of a solubility enhancement strategy.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. crsubscription.com [crsubscription.com]
- 9. iosrphr.org [iosrphr.org]
- 10. researchgate.net [researchgate.net]
- 11. atamankimya.com [atamankimya.com]
- 12. benzonitrile [chemister.ru]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chem.ws [chem.ws]
scale-up challenges for the synthesis of 2-Piperidinobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Piperidinobenzonitrile. The information is designed to address common challenges encountered during laboratory-scale synthesis and scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2-chlorobenzonitrile and piperidine.
Issue 1: Low or Inconsistent Yield
Question: My reaction yield is significantly lower than expected, or varies between batches. What are the potential causes and how can I improve it?
Answer: Low and inconsistent yields in the synthesis of this compound can stem from several factors related to reaction conditions and reagent quality.
-
Potential Causes:
-
Insufficient Reaction Temperature: The SNAr reaction is often thermally activated. Inadequate temperature can lead to slow or incomplete conversion.
-
Inefficient Mixing: As the scale of the reaction increases, maintaining homogeneous mixing becomes critical. Poor mixing can create "hot spots" or areas of high concentration, leading to side reactions, and can also result in unreacted starting materials.[1]
-
Base Strength and Stoichiometry: The base is crucial for neutralizing the HCl generated during the reaction. An inappropriate base or incorrect stoichiometry can hinder the reaction progress.
-
Solvent Effects: The choice of solvent significantly impacts the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Moisture Contamination: The presence of water can potentially lead to side reactions, although some SNAr reactions can be performed in aqueous media.
-
-
Recommended Solutions:
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring for the formation of by-products by techniques like TLC or HPLC. A typical temperature range for this reaction is 90-120°C.
-
Improve Agitation: On a larger scale, switch from magnetic stirring to mechanical overhead stirring to ensure efficient mixing.
-
Base Selection: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Ensure at least one equivalent of the base is used.
-
Solvent Screening: If yield is poor, consider screening different polar aprotic solvents. (See Table 1 for a comparison).
-
Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
Issue 2: Product Purity Issues and By-product Formation
Question: My final product is impure, showing extra spots on TLC or peaks in HPLC. What are the likely by-products and how can I minimize them and purify my product?
Answer: Impurities in the synthesis of this compound can arise from side reactions or incomplete conversion of starting materials.
-
Potential By-products:
-
Unreacted 2-chlorobenzonitrile: This is a common impurity if the reaction does not go to completion.
-
Hydrolysis of the nitrile group: If water is present, especially at elevated temperatures and in the presence of a base, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Products of side reactions: At higher temperatures, piperidine can potentially react with the nitrile group, though this is less common under typical SNAr conditions.
-
-
Troubleshooting and Purification:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.
-
Temperature Control: Avoid excessive temperatures, as this can promote the formation of degradation products.
-
Purification Strategy:
-
Extraction: After the reaction, a standard work-up involves quenching the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute acid solution can help remove excess piperidine.
-
Crystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is an effective method for purification.
-
Column Chromatography: For high purity, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
-
Issue 3: Scale-up Challenges
Question: I am trying to scale up the synthesis of this compound from a few grams to a multi-gram or kilogram scale, and I'm facing issues with exotherms and product quality. What should I consider?
Answer: Scaling up chemical reactions introduces challenges that are not always apparent at the lab scale.[1] For the synthesis of this compound, thermal management and mixing are critical considerations.
-
Key Scale-up Considerations:
-
Thermal Management: The SNAr reaction is exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to a dangerous increase in temperature, known as a thermal runaway, which can result in side reactions, product degradation, and safety hazards.
-
Mixing Efficiency: What works in a small flask may not be effective in a large reactor. Inadequate mixing can lead to localized concentration gradients and poor heat transfer.[1]
-
Reagent Addition: The rate of addition of reagents, particularly the base or piperidine, can significantly impact the reaction exotherm.
-
-
Recommendations for Scale-up:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe and efficient process.
-
Controlled Addition: Add the reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.
-
Efficient Cooling: Use a reactor with a cooling jacket and a suitable heat transfer fluid to effectively manage the reaction temperature.
-
Robust Agitation: Employ a mechanical stirrer with an appropriate impeller design to ensure good mixing throughout the reaction vessel.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound from 2-chlorobenzonitrile and piperidine?
A1: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The piperidine acts as a nucleophile and attacks the carbon atom bearing the chlorine atom on the 2-chlorobenzonitrile ring. This forms a negatively charged intermediate called a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrile group. The intermediate then collapses, expelling the chloride ion to yield the final product, this compound.
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
2-Chlorobenzonitrile: It is harmful if swallowed or in contact with skin and causes eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperidine: It is a flammable and corrosive liquid. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Exothermic Reaction: Be aware of the potential for an exothermic reaction, especially on a larger scale. Ensure adequate cooling and temperature monitoring.
Q3: Can I use other bases besides potassium carbonate or triethylamine?
A3: Yes, other non-nucleophilic bases such as sodium carbonate (Na₂CO₃) or diisopropylethylamine (DIPEA) can also be used. The choice of base may depend on the solvent and reaction temperature. It is advisable to perform small-scale optimization experiments to determine the most suitable base for your specific conditions.
Q4: What is the role of the solvent in this reaction?
A4: The solvent plays a crucial role in an SNAr reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they can solvate the cationic species but not the nucleophile, thus increasing its reactivity. The choice of solvent can also influence the reaction temperature and the solubility of the reagents and products.
Data Presentation
Table 1: Qualitative Comparison of Solvents for the Synthesis of this compound
| Solvent | Polarity | Boiling Point (°C) | General Remarks |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Often a good choice for SNAr, promotes high reaction rates. Can be difficult to remove during work-up. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solvent for SNAr, can significantly accelerate the reaction. High boiling point can be a challenge for removal. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Similar to DMF and DMSO, effective for SNAr. High boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Lower boiling point, easier to remove. May require higher temperatures or longer reaction times compared to DMF or DMSO. |
| Toluene | Nonpolar | 111 | Generally not ideal for SNAr reactions, but can be used, sometimes with a phase-transfer catalyst. |
| Water | Polar Protic | 100 | Can be used, especially with a suitable base and phase-transfer catalyst, offering a greener alternative. |
Disclaimer: The information in this table is based on general principles of nucleophilic aromatic substitution reactions and may need to be optimized for the specific synthesis of this compound.
Table 2: Impact of Reaction Parameters on Yield and Purity (Qualitative)
| Parameter | Effect on Yield | Effect on Purity |
| Temperature | Increases with temperature up to an optimal point, then may decrease due to degradation. | May decrease at very high temperatures due to side reactions. |
| Reaction Time | Increases with time until the reaction is complete. | Can decrease with excessively long reaction times due to product degradation. |
| Base Strength | Generally, a stronger non-nucleophilic base can increase the reaction rate and yield. | A highly reactive base could potentially lead to side reactions if not controlled. |
| Concentration | Higher concentrations can increase the reaction rate, but may also lead to challenges with mixing and heat dissipation on a larger scale. | May be optimal at a moderate concentration to balance reaction rate and selectivity. |
Experimental Protocols
General Laboratory-Scale Synthesis of this compound:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzonitrile (1.0 eq).
-
Add a suitable solvent (e.g., DMF, 10 mL per gram of 2-chlorobenzonitrile).
-
Add piperidine (1.2 eq) and a base (e.g., K₂CO₃, 1.5 eq).
-
Heat the reaction mixture to 90-100°C and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impurities.
References
Validation & Comparative
A Comparative Analysis of 2-, 3-, and 4-Piperidinobenzonitrile Isomers: An Overview
A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the biological activities of 2-, 3-, and 4-piperidinobenzonitrile isomers. While the broader class of piperidine-containing compounds is a subject of extensive research in drug discovery due to their diverse pharmacological properties, specific comparative data for these three isomers remains elusive.
This guide aims to provide a framework for such a comparative analysis, outlining the type of experimental data and methodologies that would be required for a thorough evaluation. At present, the lack of head-to-head studies prevents a quantitative comparison of their biological effects.
Chemical Structures
The isomers differ in the substitution pattern of the piperidinyl and cyano groups on the benzene ring:
-
2-Piperidinobenzonitrile: The piperidinyl group is ortho to the cyano group.
-
3-Piperidinobenzonitrile: The piperidinyl group is meta to the cyano group.
-
4-Piperidinobenzonitrile: The piperidinyl group is para to the cyano group.
This positional variation is expected to significantly influence their physicochemical properties and, consequently, their interaction with biological targets.
Potential Areas for Biological Activity Comparison
Based on the known activities of other piperidine derivatives, a comparative study of the 2-, 3-, and 4-piperidinobenzonitrile isomers could focus on several key areas:
-
Antimicrobial Activity: Many piperidine-containing compounds exhibit antibacterial and antifungal properties.
-
Anticancer Activity: The piperidine scaffold is present in numerous anticancer agents.
-
Central Nervous System (CNS) Activity: Piperidine derivatives are known to interact with various CNS receptors and transporters.
To facilitate a meaningful comparison, a standardized set of assays should be employed for all three isomers.
Data Presentation for a Comparative Study
Should comparative experimental data become available, it would be structured as follows for clear analysis.
Table 1: Comparative Antimicrobial Activity of Piperidinobenzonitrile Isomers
| Isomer | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available | |
| Candida albicans | Data not available | |
| 3-Piperidinobenzonitrile | Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available | |
| Candida albicans | Data not available | |
| 4-Piperidinobenzonitrile | Escherichia coli | Data not available |
| Staphylococcus aureus | Data not available | |
| Candida albicans | Data not available |
Table 2: Comparative Cytotoxicity of Piperidinobenzonitrile Isomers Against Cancer Cell Lines
| Isomer | Cancer Cell Line | IC50 (µM) |
| This compound | e.g., MCF-7 (Breast) | Data not available |
| e.g., A549 (Lung) | Data not available | |
| 3-Piperidinobenzonitrile | e.g., MCF-7 (Breast) | Data not available |
| e.g., A549 (Lung) | Data not available | |
| 4-Piperidinobenzonitrile | e.g., MCF-7 (Breast) | Data not available |
| e.g., A549 (Lung) | Data not available |
Experimental Protocols for Future Comparative Studies
For researchers and drug development professionals interested in evaluating these isomers, the following experimental methodologies would be crucial.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of each isomer against a panel of clinically relevant bacteria and fungi.
Methodology: Broth Microdilution Assay
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compounds: The piperidinobenzonitrile isomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assay
Objective: To assess the cytotoxic effects of the isomers on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the piperidinobenzonitrile isomers for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Visualization of a Potential Signaling Pathway
While no specific signaling pathways have been elucidated for these isomers, a hypothetical pathway illustrating a potential mechanism of action for an anticancer effect is presented below. This diagram is for illustrative purposes only and is not based on experimental data for the specific compounds.
Caption: Hypothetical signaling pathway for a piperidinobenzonitrile isomer inducing apoptosis.
Conclusion
The development of a comprehensive comparison guide for the biological activities of 2-, 3-, and 4-piperidinobenzonitrile isomers is contingent upon the generation of direct, comparative experimental data. The frameworks for data presentation and experimental protocols provided herein are intended to guide future research in this area. Such studies are essential to unlock the therapeutic potential of these specific chemical entities and to understand the structure-activity relationships within this isomeric series. Researchers, scientists, and drug development professionals are encouraged to undertake these investigations to fill the current knowledge gap.
Validation of a New In Vitro Assay: 2-Piperidinobenzonitrile as a Reference Compound
To Researchers, Scientists, and Drug Development Professionals,
This guide outlines a comparative framework for the validation of a new in vitro assay utilizing 2-Piperidinobenzonitrile as a reference compound. Due to the current lack of specific, publicly available experimental data on the biological activity and established in vitro assay applications of this compound, this document will focus on providing a generalized yet robust methodology for its characterization and comparison against potential alternatives within the broader class of piperidine-containing compounds.
The piperidine moiety is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to acetylcholinesterase inhibition, monoamine oxidase inhibition, and interaction with sigma receptors. Establishing a novel in vitro assay with this compound as a reference necessitates a thorough characterization of its activity profile and a direct comparison with compounds of known mechanisms.
Hypothetical Comparative Analysis
To illustrate the validation process, we will present a hypothetical scenario where a new in vitro assay is developed to screen for inhibitors of a novel enzyme target, "Enzyme X". In this scenario, this compound is identified as a potential reference inhibitor. The following tables and protocols are templates for the data that would need to be generated.
Table 1: Comparative Inhibitory Activity against Enzyme X
| Compound | IC50 (µM) against Enzyme X (New Assay) | Known Primary Target | Alternative Assay IC50 (µM) |
| This compound | [Experimental Value] | To Be Determined | N/A |
| Alternative Compound A (e.g., Donepezil) | [Experimental Value] | Acetylcholinesterase | [Value from Literature] |
| Alternative Compound B (e.g., a known Sigma-1 Receptor Ligand) | [Experimental Value] | Sigma-1 Receptor | [Value from Literature] |
| Negative Control (Inactive Analog) | > 100 µM | None | > 100 µM |
Table 2: Selectivity Profiling of this compound
| Target | IC50 / Ki (µM) |
| Enzyme X (New Assay) | [Experimental Value from Table 1] |
| Acetylcholinesterase | [Experimental Value] |
| Butyrylcholinesterase | [Experimental Value] |
| Monoamine Oxidase A (MAO-A) | [Experimental Value] |
| Monoamine Oxidase B (MAO-B) | [Experimental Value] |
| Sigma-1 Receptor | [Experimental Value] |
| Sigma-2 Receptor | [Experimental Value] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any new assay. Below are example protocols that would be employed.
Protocol 1: In Vitro Enzyme X Inhibition Assay
-
Reagents: Purified recombinant Enzyme X, fluorogenic substrate for Enzyme X, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT), this compound, alternative compounds, and DMSO (vehicle).
-
Procedure:
-
Prepare serial dilutions of this compound and alternative compounds in DMSO.
-
In a 96-well microplate, add 2 µL of each compound dilution.
-
Add 48 µL of Enzyme X solution (final concentration, e.g., 10 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate (final concentration, e.g., 20 µM).
-
Monitor the fluorescence intensity (e.g., Ex/Em = 340/460 nm) every minute for 30 minutes using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagents: Human recombinant AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), assay buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 25 µL of each dilution, 50 µL of DTNB (e.g., 0.3 mM), and 25 µL of AChE solution (e.g., 0.02 U/mL).
-
Incubate for 10 minutes at 25°C.
-
Start the reaction by adding 25 µL of ATCI (e.g., 0.5 mM).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing the Validation Workflow
To effectively communicate the logical flow of the assay validation process, a diagram is provided below.
Caption: Workflow for validating this compound as a reference.
Signaling Pathway Context (Hypothetical)
Should this compound be found to modulate a specific signaling pathway, a diagram illustrating this mechanism would be essential. For instance, if it were found to inhibit a kinase upstream of a known cascade, the following diagram could be used.
Caption: Inhibition of a hypothetical signaling pathway.
This guide provides a foundational template for the validation of a new in vitro assay using this compound as a reference. The successful implementation of these protocols and the generation of robust, comparative data will be critical in establishing the utility and reliability of both the new assay and its designated reference compound.
A Comparative Analysis of 2-Piperidinobenzonitrile and Other N-Aryl Piperidines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The N-aryl piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties and ability to interact with a variety of biological targets. This guide provides a comparative analysis of 2-Piperidinobenzonitrile, a simple yet intriguing N-aryl piperidine, with other members of this chemical class. By examining their performance at key central nervous system (CNS) targets, including monoamine transporters and opioid receptors, this document aims to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.
Performance Comparison of N-Aryl Piperidines
The biological activity of N-aryl piperidines is highly dependent on the nature and position of substituents on both the aromatic and piperidine rings. To provide a comparative perspective, the following tables summarize the in vitro binding affinities (Ki) of this compound and a selection of other N-aryl piperidines for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and opioid receptors.
Disclaimer: The data presented below are compiled from various sources. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions. However, the data provides valuable insights into the relative potencies and selectivities of these compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of N-Aryl Piperidines at Monoamine Transporters
| Compound | N-Aryl Moiety | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |
| This compound | 2-cyanophenyl | Data not available | Data not available | Data not available | |
| 1-Phenylpiperidine | Phenyl | 880 ± 114 | 186 ± 18 | 2,530 ± 210 | [1] |
| Paroxetine | (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) | 40 - 85 | 0.07 - 0.2 | 40 - 85 | [2] |
| GBR 12909 | 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine | 0.7 | 323 (SERT/DAT ratio) | - |
Table 2: Comparative Binding Affinities (Ki, nM) of N-Aryl Piperidines at Opioid Receptors
| Compound | N-Aryl Moiety | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |
| This compound | 2-cyanophenyl | Data not available | Data not available | Data not available | |
| Loperamide | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | - | - | - | [3] |
| JDTic | (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | 1.53 | 10.6 | 0.43 | [4] |
| Compound 23 (from a study) | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | 0.0034 | 41.67 | 7.9 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of pharmacological agents. Below are representative methodologies for key in vitro assays used to characterize N-aryl piperidines.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
General Protocol (Competitive Inhibition Assay):
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum for DAT, cerebral cortex for SERT/NET) or cultured cells expressing the target of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]DAMGO for μ-opioid receptors), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known standard ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional activity of a test compound (e.g., agonist, antagonist, or reuptake inhibitor) at a specific target.
Dopamine Reuptake Inhibition Assay:
-
Cell Culture: Use cells stably or transiently expressing the dopamine transporter (e.g., HEK293-hDAT cells).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of dopamine uptake.
-
Histamine H3 Receptor Functional Assay ([³⁵S]GTPγS Binding):
-
Membrane Preparation: Prepare membranes from cells expressing the histamine H3 receptor.
-
Assay Procedure:
-
In a 96-well plate, incubate the membranes with varying concentrations of the test compound in the presence of a fixed concentration of a histamine H3 receptor agonist (e.g., R-α-methylhistamine) and [³⁵S]GTPγS.
-
Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Separate bound and free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Determine the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding (antagonist activity) or to inhibit basal [³⁵S]GTPγS binding (inverse agonist activity).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Dopamine Transporter (DAT) signaling pathway and the inhibitory action of N-aryl piperidines.
Caption: Simplified G-protein coupled signaling pathway for opioid receptors.
Caption: A generalized workflow for a competitive radioligand binding assay.
Concluding Remarks
References
- 1. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paroxetine - Wikipedia [en.wikipedia.org]
- 3. Loperamide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2-Piperidinobenzonitrile via HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of synthesized 2-Piperidinobenzonitrile. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most suitable analytical techniques for the accurate quantification and impurity profiling of this compound.
Introduction to this compound and the Imperative of Purity Analysis
This compound, with the chemical formula C₁₂H₁₄N₂, is a molecule of interest in medicinal chemistry and drug discovery.[1][2] Its synthesis, commonly achieved through a copper-catalyzed Ullmann condensation of 2-chlorobenzonitrile and piperidine, can result in a product containing unreacted starting materials, intermediates, and side-products. The presence of these impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile, making rigorous purity assessment an indispensable step in the research and development process.
Comparative Analysis of HPLC and GC-MS for Purity Determination
Both HPLC and GC-MS are powerful chromatographic techniques for separating and identifying components of a mixture. However, they differ in their principles of separation and detection, making them suitable for different types of analytes and offering complementary information.
High-Performance Liquid Chromatography (HPLC) is a technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. For a molecule like this compound, which possesses a moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. GC-MS is ideal for the analysis of volatile and thermally stable compounds.
The following table summarizes the key characteristics of each technique for the analysis of this compound:
| Feature | HPLC | GC-MS |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase. | Volatilization and separation in a gaseous mobile phase. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Information Provided | Purity (as % area), retention time, quantification. | Purity (as % area), retention time, mass spectrum for structural elucidation and confirmation of molecular weight. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility. |
| Typical Impurities Detected | Unreacted starting materials (e.g., 2-chlorobenzonitrile), non-volatile byproducts. | Unreacted starting materials (e.g., piperidine), volatile byproducts. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a representative RP-HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS applications)[4]
-
This compound reference standard
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
0-15 min: 30-70% Acetonitrile
-
15-20 min: 70-30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a general GC-MS method for the analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
-
Synthesized this compound sample
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in dichloromethane. Further dilute to a working concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare a 1 mg/mL stock solution of the synthesized this compound in dichloromethane. Further dilute to a working concentration of approximately 100 µg/mL.
Data Presentation
The following tables present hypothetical data to illustrate the type of results obtained from each technique for a synthesized batch of this compound.
Table 1: HPLC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 3.5 | 1.2 | Piperidine (Impurity) |
| 2 | 8.2 | 97.5 | This compound |
| 3 | 12.1 | 1.3 | 2-Chlorobenzonitrile (Impurity) |
Table 2: GC-MS Purity and Impurity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Peak Area (%) | Identification | Key Mass Fragments (m/z) |
| 1 | 5.8 | 1.5 | Piperidine (Impurity) | 85, 84, 56 |
| 2 | 10.3 | 97.2 | This compound | 186 (M+), 185, 157, 129 |
| 3 | 11.9 | 1.3 | 2-Chlorobenzonitrile (Impurity) | 137 (M+), 102 |
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Logical relationship of data for comprehensive analysis.
Conclusion
The purity assessment of synthesized this compound is most effectively achieved by employing a combination of HPLC and GC-MS. HPLC provides a robust and accurate method for quantifying the purity of the compound and detecting non-volatile impurities. GC-MS complements this by confirming the molecular weight of the target compound and identifying volatile impurities that may be present. By utilizing both techniques, researchers can obtain a comprehensive purity profile, ensuring the quality and reliability of their synthesized material for subsequent stages of drug development and scientific investigation.
References
A Researcher's Guide to Utilizing 2-Piperidinobenzonitrile as a Negative Control in Biological Assays
For researchers, scientists, and drug development professionals, the integrity of experimental data hinges on the appropriate use of controls. A negative control is a substance that is not expected to produce a response and thereby serves as a baseline to confirm that any observed effects are due to the experimental variable, not unforeseen factors. This guide provides a comprehensive framework for evaluating whether 2-Piperidinobenzonitrile is a suitable negative control for your biological assays. Due to a lack of published data on its biological inertness, a rigorous validation process is essential.
The Critical Role of a Negative Control
An ideal negative control should be structurally similar to the test compound but devoid of the specific biological activity being measured. This helps to distinguish true pharmacological effects from non-specific effects or experimental artifacts. When considering a novel compound like this compound for this role, it is crucial to perform validation studies rather than assuming its inactivity. It is important to note that many seemingly "inactive" ingredients can have biological effects.[1][2]
Comparative Analysis: Ideal vs. Unvalidated Negative Controls
Before using this compound, it is prudent to compare its hypothetical performance against a well-established negative control. A common strategy is to use a known inactive analog of a compound active in the assay. For instance, U73343 is the inactive analog of the phospholipase C inhibitor U73122 and is often used as a negative control in signaling pathways involving this enzyme.[3]
The following table illustrates a hypothetical comparison of expected outcomes in a cell viability assay (e.g., MTT or CellTiter-Glo®) for an ideal negative control, a poor negative control, and a validated inactive analog.
Table 1: Hypothetical Performance in a Cell Viability Assay
| Control Compound | Expected Effect on Cell Viability (% of Vehicle) | Interpretation |
| Ideal Negative Control | 100% ± 5% | No significant deviation from the vehicle control, indicating no inherent cytotoxicity or proliferative effects. |
| Poor Negative Control | < 90% or > 110% | The compound exhibits its own biological activity (cytotoxicity or promotion of proliferation), making it unsuitable as a baseline. |
| Validated Inactive Analog (e.g., U73343) | 98% - 102% | Demonstrates the expected inertness, providing a reliable baseline for comparison. |
| This compound (Hypothetical Validated) | 99% ± 4% | If validated, it would show no significant effect on cell viability across a range of concentrations. |
| This compound (Hypothetical Unvalidated) | 75% | An unvalidated compound may show unexpected cytotoxicity, confounding the experimental results. |
Experimental Protocols for Validation
To ascertain the suitability of this compound as a negative control, a multi-faceted validation approach is recommended. The following protocols outline key experiments to assess its potential biological activity.
Protocol 1: Assessment of Cytotoxicity and Cell Proliferation
Objective: To determine if this compound affects cell viability or proliferation.
Methodology:
-
Cell Culture: Plate the cell line of interest in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Treat the cells with the various concentrations of this compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plate for a period relevant to the primary assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control (set to 100% viability). A suitable negative control should not cause a significant deviation from 100% viability.
Protocol 2: Evaluation of Off-Target Signaling Activity
Objective: To assess whether this compound modulates common signaling pathways.
Methodology:
-
Assay Selection: Utilize reporter gene assays for common signaling pathways (e.g., NF-κB, cAMP/CREB, AP-1).
-
Cell Transfection (if necessary): Transfect cells with the appropriate reporter constructs.
-
Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control and a known activator for each pathway as a positive control.
-
Incubation: Incubate for a suitable time to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter activity (e.g., luciferase or β-galactosidase).
-
Data Analysis: Compare the reporter activity in this compound-treated cells to the vehicle control. A significant change indicates off-target activity.
Table 2: Hypothetical Off-Target Signaling Profile
| Signaling Pathway | This compound (Fold change vs. Vehicle) | Positive Control (Fold change vs. Vehicle) | Interpretation for Negative Control Suitability |
| NF-κB | 1.1 ± 0.2 | 15.2 ± 2.5 (TNF-α) | Suitable: No significant activation of the pathway. |
| cAMP/CREB | 0.9 ± 0.1 | 25.8 ± 3.1 (Forskolin) | Suitable: No significant modulation of the pathway. |
| AP-1 | 3.5 ± 0.5 | 12.1 ± 1.9 (PMA) | Unsuitable: Significant off-target activation of the AP-1 pathway. |
Visualizing the Workflow and Decision Process
The following diagrams, created using the DOT language, illustrate the logical flow for selecting and validating a negative control.
Caption: Decision flow for selecting a negative control.
Caption: Experimental workflow for validating a candidate negative control.
Conclusion
While this compound may be a convenient, structurally related compound for some experimental designs, its use as a negative control cannot be assumed. The potential for inherent biological activity, as is common with many small molecules, necessitates a thorough validation process. By following the experimental protocols and decision frameworks outlined in this guide, researchers can confidently determine its suitability for their specific assay, thereby ensuring the reliability and integrity of their scientific findings. If validation is not feasible, the use of a well-established inactive compound or vehicle control is the recommended alternative.
References
Unveiling the Mechanism: A Comparative Guide to a 2-Piperidinobenzonitrile-Derived Inhibitor as a Positive Allosteric Modulator of the EP2 Receptor
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of a 2-piperidinobenzonitrile-derived inhibitor, specifically 4-fluoro-N-(2-(piperidin-1-yl)phenyl)benzamide, confirming its mechanism of action as a positive allosteric modulator (PAM) of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This guide presents a comparative analysis, supported by experimental data, to objectively evaluate its performance and therapeutic potential, particularly in the context of neuroprotection.
The EP2 receptor, a Gαs-coupled receptor, plays a crucial role in various physiological processes, and its activation is a promising strategy for neuroprotection against excitotoxic and anoxic injuries.[1][2] Positive allosteric modulators offer a nuanced therapeutic approach by enhancing the effect of the endogenous ligand, PGE2, only when and where it is naturally present, potentially reducing off-target effects associated with direct agonists. The 2-piperidinyl phenyl benzamide scaffold has emerged as a promising chemical starting point for the development of such modulators.[1]
Mechanism of Action: Positive Allosteric Modulation
Experimental evidence confirms that 4-fluoro-N-(2-(piperidin-1-yl)phenyl)benzamide and its analogs act as positive allosteric modulators of the EP2 receptor. This is characterized by their ability to increase the potency of the natural agonist, PGE2, without altering its maximal efficacy.[1] In the absence of PGE2, these compounds do not elicit a response, a key characteristic of allosteric modulators.[1] This mechanism is demonstrated by a leftward shift in the PGE2 concentration-response curve in the presence of the modulator, indicating that a lower concentration of PGE2 is required to achieve the same level of receptor activation.[1]
Signaling Pathway of the EP2 Receptor
The binding of PGE2 to the EP2 receptor initiates a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, culminating in a cellular response.[3][4] The this compound-derived PAMs enhance this signaling cascade by increasing the receptor's affinity for PGE2.
Comparative Performance Data
The efficacy of 2-piperidinyl phenyl benzamide derivatives as EP2 PAMs has been quantified through various in vitro assays. The data presented below summarizes key parameters, allowing for a comparison with other compounds.
| Compound ID | Chemical Name | Fold Shift of PGE2 EC50 | EC50 of PGE2 (nM) (in presence of 20 µM compound) | Cytotoxicity (CC50 in C6G cells, µM) |
| Control | - | 1.0 | 1.19 | >500 |
| CID890517 | 4-fluoro-N-(2-(piperidin-1-yl)phenyl)benzamide | 4.3 | 0.28 | >130 |
| CID2340325 | 2-methyl-N-(2-(piperidin-1-yl)phenyl)benzamide | 3.3 | 0.36 | >130 |
| TG6-127-1 | 3-fluoro-N-(2-(piperidin-1-yl)phenyl)benzamide | 1.8 | - | - |
| TG6-127-2 | 2-fluoro-N-(2-(piperidin-1-yl)phenyl)benzamide | 1.3 | - | - |
Data sourced from Rojas et al., 2018.[1]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay
This assay is a competitive immunoassay used to quantify the intracellular cAMP produced upon EP2 receptor activation.
Principle: The assay is based on the competition between native cAMP produced by the cells and a fluorescently labeled cAMP (tracer) for a limited number of anti-cAMP antibody binding sites. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the tracer with an acceptor fluorophore. When the antibody and tracer are in close proximity, FRET occurs. An increase in intracellular cAMP displaces the tracer from the antibody, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.
Detailed Protocol:
-
Cell Culture: C6G-EP2 cells (rat glioma cells stably expressing human EP2 receptor) are cultured in appropriate media and seeded into 384-well plates.
-
Compound Treatment: Cells are pre-treated with varying concentrations of the 2-piperidinyl phenyl benzamide compound or vehicle control for 5 minutes.
-
Agonist Stimulation: Increasing concentrations of PGE2 (0.01-30 nM) are added to the wells to stimulate the EP2 receptor.
-
Cell Lysis and Reagent Addition: After a defined incubation period, a lysis buffer containing the TR-FRET reagents (Europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer) is added.
-
Signal Detection: The plate is incubated to allow for the competitive binding to reach equilibrium. The TR-FRET signal is then read on a compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The concentration-response curves for PGE2 in the presence and absence of the modulator are plotted to determine the EC50 values and the fold-shift.
In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)
This assay assesses the ability of the compounds to protect neurons from cell death induced by excessive glutamate exposure.
Principle: Glutamate is the primary excitatory neurotransmitter in the central nervous system. Over-activation of its receptors, particularly NMDA receptors, leads to an excessive influx of Ca2+, triggering a cascade of events that result in neuronal cell death, a phenomenon known as excitotoxicity. Neuroprotective compounds can mitigate this damage.
Detailed Protocol:
-
Neuronal Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Compound Pre-treatment: Neurons are pre-treated with the 2-piperidinyl phenyl benzamide compound for a specified period before the glutamate challenge.
-
Induction of Excitotoxicity: A neurotoxic concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a short duration (e.g., 15-30 minutes).
-
Washout and Incubation: The glutamate-containing medium is removed and replaced with fresh medium containing the test compound. The cells are then incubated for 24 hours.
-
Assessment of Cell Viability: Neuronal viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
-
Data Analysis: The percentage of viable neurons in the treated groups is compared to the vehicle-treated control and the glutamate-only treated group to determine the neuroprotective effect of the compound.
Conclusion
The this compound-derived inhibitor, 4-fluoro-N-(2-(piperidin-1-yl)phenyl)benzamide, has a confirmed mechanism of action as a positive allosteric modulator of the EP2 receptor. By enhancing the potency of the endogenous ligand PGE2, this class of compounds presents a promising avenue for the development of novel therapeutics for neurodegenerative conditions where excitotoxicity is a key pathological feature. The provided experimental data and detailed protocols offer a framework for further research and development in this area. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic profiles of these promising compounds.
References
- 1. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Piperidinobenzonitrile and Analogous Structures
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Piperidinobenzonitrile is a critical step in the development of various pharmacologically active molecules. While direct comparative studies on the efficacy of different catalysts for this specific synthesis are not extensively documented in publicly available literature, a wealth of information exists for analogous transformations. This guide provides a comprehensive comparison of catalytic systems used for C-N cross-coupling reactions to form N-aryl piperidines and for the cyanation of aromatic rings, which are the two primary synthetic routes to the target molecule. The data presented here, gathered from various studies on related structures, is intended to offer a strong foundation for researchers to select and optimize catalysts for the synthesis of this compound.
Catalytic C-N Cross-Coupling Reactions: A Comparative Overview
The formation of the C-N bond between a piperidine ring and a benzonitrile moiety is most commonly achieved via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Palladium and nickel-based catalysts are prominently featured in the literature for their high efficacy in these transformations.
Table 1: Palladium-Catalyzed C-N Cross-Coupling of Amines with Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | Good to Excellent | Effective for coupling anilines with bromoestrone derivatives.[1] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | High | Used for coupling carbazole with aryl iodides, with lower catalyst loading for iodides.[2] |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene/Dioxane | 80 - 110 | - | A common and effective Pd(0) source, often preferred for its air stability in coupling with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[3] |
| [Pd-μ-BrP(t-Bu)₃]₂ | P(t-Bu)₃ | - | - | - | 82 | Used in the synthesis of an intermediate where an imidazole was protected to prevent catalyst deactivation.[4] |
Table 2: Nickel-Catalyzed Amination of Aryl Chlorides
| Catalyst System | Amine Source | Solvent | Temperature (°C) | Yield (%) | Notes |
| NiCl₂(DME) / Ligand | Ammonia/Ammonium Salts | 2-Methyl-THF | - | Synthetically useful yields | A broad-scope method tolerant of heterocycles, using an air-stable precatalyst.[5][6] |
| (CyPF-Ph)Ni(η²-NCPh) | EtNH₃Cl | - | - | High | A single-component catalyst that showed high yields for the coupling of ethylamine hydrochloride with chloroarenes.[7] |
| Ni(0) precatalyst / Josiphos ligand | Ammonia/Ammonium Sulfate | - | - | - | Effective for the amination of aryl chlorides to form primary arylamines.[8] |
Table 3: Copper-Catalyzed C-N Cross-Coupling Reactions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Cu(OAc)₂ | α-Benzoin oxime | K₃PO₄ | DMSO | 80 | Moderate to Excellent | Effective for coupling (hetero)aryl halides with a wide range of N-nucleophiles, including piperidine.[9] | | CuBr | rac-BINOL | - | DMF | 100 | - | A convenient system for the N-arylation of N-Boc-protected piperazines with aryl iodides.[10] |
Experimental Protocols: A Generalized Approach for Catalyst Screening
The following protocol is a generalized procedure for the synthesis of this compound via a Buchwald-Hartwig amination reaction. This protocol is designed to serve as a starting point for optimization and comparison of different catalytic systems.
Objective: To compare the efficacy of different catalyst systems (Palladium and Nickel-based) for the synthesis of this compound from 2-chlorobenzonitrile and piperidine.
Materials:
-
2-Chlorobenzonitrile
-
Piperidine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Nickel precatalyst (e.g., NiCl₂(DME))
-
Phosphine ligand (e.g., XPhos, Josiphos-type ligand)
-
Base (e.g., Sodium tert-butoxide, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene, Dioxane, 2-Methyl-THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or a similar reaction vessel, add the aryl halide (2-chlorobenzonitrile, 1.0 mmol), the palladium or nickel precatalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (5 mL), piperidine (1.2 mmol), and the base (1.4 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The yield of the reaction should be calculated to compare the efficacy of the different catalyst systems.
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for screening and comparing the efficacy of different catalysts for the synthesis of this compound.
Caption: Experimental workflow for catalyst screening.
This guide provides a structured approach for researchers to navigate the selection of an optimal catalytic system for the synthesis of this compound. By leveraging the data from analogous reactions and following a systematic experimental workflow, scientists can efficiently identify effective catalysts for their specific research and development needs.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF | Semantic Scholar [semanticscholar.org]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel‐Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts [escholarship.org]
- 9. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 2-Piperidinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of 2-Piperidinobenzonitrile. While specific comparative studies on this compound are not extensively available in current literature, this document outlines the most relevant analytical techniques and presents typical performance data based on the analysis of similar aromatic nitrile compounds. Detailed experimental protocols are provided to assist in the development and validation of analytical methods tailored for this compound.
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is largely dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and sample throughput.
Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of aromatic nitrile compounds, providing an expected baseline for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | ≤ 2% | ≤ 5% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 0.5 - 15 ng/mL |
| Specificity | Good, but potential for interference from co-eluting compounds. | Excellent, with mass spectral data providing high confidence in identification. |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Below are detailed, representative methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for similar aromatic nitrile compounds and should be optimized and validated for the specific sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in various samples, including pharmaceutical formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (This should be optimized based on the UV spectrum of this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound and inject them. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity and sensitivity, making it ideal for the analysis of this compound in complex matrices or at trace levels.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C12H14N2, MW: 186.26), characteristic ions should be selected for SIM mode.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare calibration standards in the same solvent.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added to all samples and standards to improve accuracy and precision.
-
Filter the solutions if necessary.
Validation Parameters to be Assessed:
-
The validation parameters are the same as for HPLC-UV, with a focus on the specificity provided by the mass spectral data. The ratio of qualifier to quantifier ions should be monitored for peak identity confirmation.
Visualizations
To further clarify the processes involved in analytical method validation and the comparison of the discussed techniques, the following diagrams are provided.
A Comparative Analysis of 2-Piperidinobenzonitrile and Its Saturated Analog: A Review of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of direct comparative studies on the biological activities of 2-Piperidinobenzonitrile and its saturated analog, 2-piperidinocyclohexanecarbonitrile. While the broader classes of piperidine and benzonitrile derivatives are rich in biologically active compounds, these specific molecules remain largely uncharacterized in a comparative context.
This guide aims to provide a structured overview of the currently known information for each compound individually, highlighting the existing gaps in research that preclude a direct, data-driven comparison of their biological activities.
Chemical Structures
| Compound | Structure |
| This compound | |
| 2-Piperidinocyclohexanecarbonitrile |
Overview of Available Biological Data
This compound
Information regarding the specific biological activity of this compound is sparse. Public chemical databases primarily provide physicochemical properties and safety information. Notably, it is classified as toxic to aquatic life with long-lasting effects[1]. Patent literature occasionally mentions this compound or its derivatives as intermediates in the synthesis of other molecules, but does not provide data on its intrinsic biological effects[2][3][4].
2-Piperidinocyclohexanecarbonitrile (PCC)
In contrast, 2-piperidinocyclohexanecarbonitrile, often referred to as PCC, is documented primarily in the context of forensic toxicology. It is recognized as a toxic precursor and a common contaminant in the illicit synthesis of the dissociative anesthetic phencyclidine (PCP)[5][6][7][8].
An acute toxicity study in mice established a 4-hour intraperitoneal LD50 of 29.0 mg/kg for PCC, indicating significant toxicity[5]. This is in comparison to an LD50 of 79.0 mg/kg for PCP itself, suggesting the precursor is more acutely toxic than the final product[5]. The primary focus of research on PCC has been its detection and its role as an impurity in street drug preparations, rather than an exploration of its potential pharmacological activities[5][6].
Structure-Activity Relationship (SAR): A Theoretical Perspective
While direct experimental data is lacking, general principles of medicinal chemistry can offer a theoretical framework for postulating potential differences in the biological activity of this compound and its saturated analog.
The presence of the aromatic benzonitrile group in this compound introduces several features that are absent in its saturated counterpart:
-
Planarity and Aromaticity: The flat, electron-rich benzene ring can engage in π-π stacking and other aromatic interactions with biological targets, such as enzymes and receptors. Saturation of this ring to a cyclohexane moiety removes this capability.
-
Electronic Properties: The cyano group is a strong electron-withdrawing group, which influences the electron distribution of the aromatic ring. This electronic character can be crucial for binding to specific protein targets. The electronic environment of the nitrile group in the saturated analog is significantly different.
-
Metabolic Stability: Aromatic rings are often sites of metabolic modification by cytochrome P450 enzymes (e.g., hydroxylation). The saturated cyclohexane ring would undergo different metabolic pathways.
Numerous studies on various classes of compounds have demonstrated that the saturation of an aromatic ring can drastically alter or abolish biological activity by affecting how the molecule binds to its target[9][10]. For instance, in a series of N-aryl-piperidine derivatives, the substituents on the aromatic ring were found to greatly influence their agonistic activity at the human histamine H3 receptor[11].
Experimental Protocols: A General Framework
Although no specific experimental protocols for a direct comparison of these two compounds were found, standard assays could be employed to evaluate their potential biological activities. Based on the activities of related piperidine and benzonitrile derivatives, the following assays could be relevant:
-
Anticancer Activity:
-
MTT Assay: To assess cell viability and cytotoxic effects against various cancer cell lines.
-
-
Antimicrobial Activity:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
-
-
Neurological Activity:
-
Receptor Binding Assays: To screen for affinity to various central nervous system (CNS) receptors, given the relationship of PCC to PCP.
-
Behavioral Assays in Animal Models: To evaluate potential psychoactive or other CNS effects.
-
Logical Workflow for a Comparative Study
For researchers interested in exploring the comparative biological activities of these compounds, a logical experimental workflow would be as follows:
Caption: Proposed experimental workflow for the comparative biological evaluation.
Conclusion
The current body of scientific literature does not support a direct comparison of the biological activities of this compound and its saturated analog, 2-piperidinocyclohexanecarbonitrile. While the saturated compound is known for its toxicity as a precursor in PCP synthesis, the aromatic counterpart remains largely unexplored. A systematic investigation, as outlined in the proposed workflow, would be necessary to elucidate and compare their pharmacological profiles. Such research would not only fill a significant knowledge gap but also contribute to a deeper understanding of the structure-activity relationships within this chemical space.
References
- 1. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 3. US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers - Google Patents [patents.google.com]
- 4. US2507631A - Pyridine and piperidine compounds and process of making same - Google Patents [patents.google.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Pyrolytic fate of piperidinocyclohexanecarbonitrile, a contaminant of phencyclidine, during smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Piperidinocyclohexanecarbonitrile | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Piperidinobenzonitrile
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like 2-Piperidinobenzonitrile is a critical component of laboratory safety and environmental responsibility. Adherence to the following operational and disposal plan ensures the safety of personnel and compliance with regulations.
Hazard Identification and Safety Precautions
Key Hazards:
-
Acute Toxicity: Harmful if swallowed[1]. The GHS classification includes the pictogram GHS07 (Exclamation Mark) and the signal word "Warning" with the hazard statement H302[1].
-
Potential for Hydrogen Cyanide Release: Nitrile compounds, in general, are handled with caution due to the potential for releasing hydrogen cyanide.
-
Environmental Hazard: It is classified as toxic to aquatic life with long-lasting effects (H411)[2].
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always check glove compatibility. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory. |
| Respiratory | Handle only in a well-ventilated area or within a certified chemical fume hood to prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Prevent Mixing: It is crucial to prevent the mixing of this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Designated Container: Collect waste this compound in a dedicated, compatible, and clearly labeled hazardous waste container. The original product container can be used if it is in good condition.
Step 2: Container Labeling
-
Clear Identification: The waste container must be labeled with the words "Hazardous Waste."
-
Full Chemical Name: Clearly write the full chemical name, "this compound," on the label.
-
Hazard Information: Indicate the relevant hazards (e.g., "Toxic," "Harmful if Swallowed").
Step 3: Storage of Waste Container
-
Secure Storage: The container must be kept securely closed at all times, except when adding waste.
-
Designated Area: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat sources, ignition sources, and general laboratory traffic.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate potential spills.
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full (typically no more than 90% capacity) or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for pickup and disposal.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and the date of accumulation, as this may be required for waste manifests.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, and only if you are trained and it is safe to do so, use an inert absorbent material (such as sand, earth, or vermiculite) to contain the spill. Do not use combustible materials.
-
Cleanup: Cleanup should only be performed by trained personnel wearing the appropriate PPE. Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Piperidinobenzonitrile
Essential Safety and Handling Guide for 2-Piperidinobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
-
Harmful if swallowed (H302)
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[1][2] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be used.[1] | Avoids inhalation of dust or fumes which may cause respiratory irritation.[1] |
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or fumes.[1]
-
Keep away from heat, sparks, and open flames.[2]
Storage:
-
Store in a tightly closed container.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Get medical advice if irritation occurs.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: Use an inert absorbent material to clean up the spill.
-
Collect: Place the absorbed material into a suitable, labeled container for disposal.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1][2]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
Visual Guides
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Decision Process for PPE Selection
Caption: Decision-making for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
